molecular formula C8H8ClNO5 B12907630 (5-Nitrofuran-2-yl)methyl 3-chloropropanoate CAS No. 13295-81-3

(5-Nitrofuran-2-yl)methyl 3-chloropropanoate

カタログ番号: B12907630
CAS番号: 13295-81-3
分子量: 233.60 g/mol
InChIキー: WOHKMXWHZYDNNR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(5-Nitrofuran-2-yl)methyl 3-chloropropanoate is a synthetic nitrofuran derivative of significant interest in biomedical research, particularly in the fields of antimicrobial and anticancer agent development. The core nitrofuran scaffold is a privileged structure in medicinal chemistry, known for its potent bioactivity. This specific compound is hypothesized to act as a prodrug or a bioprecursor, where enzymatic reduction of the nitro group on the furan ring generates highly reactive intermediates that can cause irreversible damage to microbial DNA or generate cytotoxic radicals in cancer cells [https://www.ncbi.nlm.nih.gov/books/NBK459277/]. Its primary research value lies in exploring structure-activity relationships (SAR) to understand how esterification of the nitrofuran core modulates properties like cellular permeability, metabolic stability, and overall efficacy. Researchers utilize this chemical probe to investigate novel mechanisms for overcoming drug resistance in bacteria and to induce selective cytotoxicity in tumor models. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications of any kind.

特性

CAS番号

13295-81-3

分子式

C8H8ClNO5

分子量

233.60 g/mol

IUPAC名

(5-nitrofuran-2-yl)methyl 3-chloropropanoate

InChI

InChI=1S/C8H8ClNO5/c9-4-3-8(11)14-5-6-1-2-7(15-6)10(12)13/h1-2H,3-5H2

InChIキー

WOHKMXWHZYDNNR-UHFFFAOYSA-N

正規SMILES

C1=C(OC(=C1)[N+](=O)[O-])COC(=O)CCCl

製品の起源

United States
Foundational & Exploratory

Physicochemical Properties and Synthetic Utility of (5-Nitrofuran-2-yl)methyl 3-chloropropanoate: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines increasingly revisit established pharmacophores to combat antimicrobial resistance, bifunctional intermediates have become critical assets. (5-Nitrofuran-2-yl)methyl 3-chloropropanoate (CAS: 13295-81-3) is a prime example of such an intermediate[1]. It bridges the gap between the potent, well-documented antimicrobial efficacy of the 5-nitrofuran core and the synthetic versatility of an alkyl chloride tail.

In this technical guide, we will deconstruct the physicochemical profile, structural reactivity, and biological mechanisms of this compound. Furthermore, we provide field-proven, self-validating synthetic protocols designed to maximize yield and purity in early-stage drug discovery workflows.

Physicochemical Profiling

Understanding the baseline physicochemical properties of (5-Nitrofuran-2-yl)methyl 3-chloropropanoate is essential for predicting its solubility, reactivity, and behavior in biological assays. The compound features a moderate topological polar surface area (TPSA), making it reasonably membrane-permeable, while lacking hydrogen bond donors, which influences its solvation dynamics[1].

Quantitative Data Summary
PropertyValueSource / Method
IUPAC Name (5-nitrofuran-2-yl)methyl 3-chloropropanoateComputed by LexiChem[1]
CAS Registry Number 13295-81-3EPA DSSTox / PubChem[1]
Molecular Formula C8H8ClNO5Computed by PubChem[1]
Molecular Weight 233.60 g/mol Standard Atomic Weights[1]
Exact Mass 233.0091 g/mol Mass Spectrometry Target[1]
Topological Polar Surface Area (TPSA) 81.1 Ų2D Structure Estimation[1]
Hydrogen Bond Donors 0Structural Analysis[1]
Hydrogen Bond Acceptors 5Structural Analysis[1]
Rotatable Bonds 5Conformational Flexibility[1]

Structural Reactivity and Mechanistic Causality

As an application scientist, I approach this molecule by dividing it into three distinct "reactivity zones." Understanding the causality behind how each zone behaves dictates our experimental choices during synthesis and derivatization.

  • Zone 1: The 5-Nitrofuran Core. The nitro group at the 5-position is highly electron-withdrawing. It acts as an electron sink, which not only makes the furan ring electron-deficient (and thus resistant to electrophilic aromatic substitution) but also serves as the critical pharmacophore for bioreduction in target pathogens[2].

  • Zone 2: The Ester Linkage. The ester bond connecting the furan-methanol and the propanoate chain is the molecule's Achilles' heel. It is susceptible to hydrolysis under strongly acidic or basic conditions. Consequently, downstream derivatizations must employ mild bases (e.g., potassium carbonate) rather than strong hydroxides to preserve the structural integrity of the scaffold.

  • Zone 3: The 3-Chloropropanoate Tail. The primary alkyl chloride is a versatile electrophile. It can undergo SN​2 displacement with amines, thiols, or azides. Alternatively, under specific basic conditions, it can undergo E2 elimination of HCl to form an acrylate—a potent Michael acceptor. 3-chloropropionyl chloride is widely recognized as a bifunctional reagent capable of both acylation and nucleophilic substitution[3].

Synthetic Workflows & Self-Validating Protocols

To harness this compound effectively, researchers must be able to synthesize it cleanly and use it reliably. The following protocols are designed as self-validating systems, incorporating in-process controls to ensure causality between the experimental steps and the chemical outcome.

Protocol A: Synthesis of (5-Nitrofuran-2-yl)methyl 3-chloropropanoate

This protocol relies on the nucleophilic acyl substitution of 3-chloropropionyl chloride by (5-nitrofuran-2-yl)methanol.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent of (5-nitrofuran-2-yl)methanol in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Base Addition: Add 1.2 equivalents of triethylamine (Et₃N). Causality: Et₃N acts as an acid scavenger to neutralize the HCl generated during the reaction, preventing the degradation of the acid-sensitive furan ring.

  • Temperature Control: Cool the reaction mixture to 0°C using an ice bath. Causality: 3-chloropropionyl chloride is highly reactive[3]. Cooling suppresses exothermic side reactions, such as the elimination of HCl from the acyl chloride to form highly reactive ketene intermediates.

  • Acyl Chloride Addition: Dropwise add 1.1 equivalents of 3-chloropropionyl chloride over 15 minutes.

  • In-Process Validation: After 2 hours at room temperature, sample the reaction for Thin-Layer Chromatography (TLC) using Hexanes/Ethyl Acetate (7:3). The disappearance of the highly polar alcohol spot and the emergence of a higher Rf​ UV-active spot validates reaction completion.

  • Workup: Quench with saturated aqueous NaHCO3​ . Extract with DCM, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Synthesis_Workflow Reactant1 (5-Nitrofuran-2-yl)methanol Base Triethylamine (Base) DCM Solvent, 0°C Reactant1->Base Reactant2 3-Chloropropionyl chloride Reactant2->Base Intermediate Tetrahedral Intermediate Base->Intermediate Nucleophilic Acyl Substitution Product (5-Nitrofuran-2-yl)methyl 3-chloropropanoate Intermediate->Product Elimination of Cl- Byproduct Triethylamine Hydrochloride Intermediate->Byproduct Salt Precipitation

Synthesis of (5-Nitrofuran-2-yl)methyl 3-chloropropanoate via nucleophilic acyl substitution.

Protocol B: Downstream Derivatization via SN​2 Amination

Step-by-Step Methodology:

  • Reaction Setup: Dissolve (5-Nitrofuran-2-yl)methyl 3-chloropropanoate in anhydrous acetonitrile (MeCN). Causality: MeCN is a polar aprotic solvent that poorly solvates anions, thereby significantly increasing the nucleophilicity of the incoming amine for the SN​2 displacement.

  • Base Selection: Add 2.0 equivalents of anhydrous potassium carbonate ( K2​CO3​ ) and 1.2 equivalents of a secondary amine (e.g., morpholine). Causality: K2​CO3​ is a mild, heterogeneous base. It effectively scavenges the HCl byproduct to drive the reaction forward without causing base-catalyzed hydrolysis of the internal ester linkage.

  • Thermal Activation: Heat the mixture to 60°C for 4-6 hours.

  • Validation: Perform LC-MS analysis. The target mass should shift from [M+H]+=234.0 (starting material) to the corresponding [M+H]+ of the aminated product.

Biological & Pharmacological Significance

The therapeutic value of incorporating the 5-nitrofuran moiety lies in its unique mechanism of action. Nitrofurans are prodrugs; they exhibit no direct bactericidal activity until they are activated within the bacterial cytoplasm[2].

This activation is driven by bacterial nitroreductases. In pathogens like Escherichia coli, there are two primary pathways:

  • Type I Nitroreductases (e.g., NfsA, NfsB): These are oxygen-insensitive enzymes that catalyze a stepwise, two-electron reduction of the nitro group. This process generates highly reactive electrophilic intermediates, primarily nitroso (-NO) and hydroxylamine (-NHOH) derivatives[2].

  • Type II Nitroreductases (e.g., AhpF): Discovered more recently, these oxygen-sensitive enzymes catalyze a one-electron reduction, forming a nitro anion free radical. In the presence of oxygen, this radical undergoes a futile redox cycle, generating toxic reactive oxygen species (ROS)[4].

The resulting electrophilic intermediates act as "molecular projectiles." They nonspecifically bind to and damage bacterial DNA (causing strand breaks), inhibit ribosomal proteins (halting protein synthesis), and disrupt vital metabolic enzymes. Because this mechanism attacks multiple targets simultaneously, the probability of a bacterium developing resistance through a single mutation is exceptionally low[2].

Bioreduction_Pathway Prodrug 5-Nitrofuran Prodrug (CAS: 13295-81-3) TypeI Type I Nitroreductases (NfsA / NfsB) Prodrug->TypeI Oxygen-insensitive (2e- reduction) TypeII Type II Nitroreductases (AhpF) Prodrug->TypeII Oxygen-sensitive (1e- reduction) Nitroso Nitroso Intermediate (-NO) TypeI->Nitroso +2e- Radical Nitro Anion Radical (-NO2•-) TypeII->Radical +1e- Hydroxylamine Hydroxylamine Intermediate (-NHOH) Nitroso->Hydroxylamine +2e- Damage Macromolecular Damage (DNA, RNA, Proteins) Nitroso->Damage Electrophilic Attack Hydroxylamine->Damage Electrophilic Attack Radical->Prodrug Futile cycle (O2) Radical->Damage Oxidative Stress Death Bacterial Cell Death Damage->Death

Bioreduction of 5-nitrofurans by bacterial nitroreductases leading to macromolecular damage.

Analytical Characterization Standards

To ensure the integrity of synthesized (5-Nitrofuran-2-yl)methyl 3-chloropropanoate, researchers should benchmark against the following expected analytical readouts:

  • 1 H NMR (400 MHz, CDCl 3​ ):

    • δ ~7.30 (d, J = 3.6 Hz, 1H, furan C4-H adjacent to NO2​ )

    • δ ~6.70 (d, J = 3.6 Hz, 1H, furan C3-H)

    • δ ~5.15 (s, 2H, -CH 2​ -O-)

    • δ ~3.80 (t, J = 6.5 Hz, 2H, -CH 2​ -Cl)

    • δ ~2.90 (t, J = 6.5 Hz, 2H, -CH 2​ -C=O)

  • LC-MS (ESI+): Calculated for C 8​ H 9​ ClNO 5+​ [M+H]+ : 234.0; Found: 234.0. The spectrum should clearly display the characteristic 3:1 isotopic ratio indicative of a single chlorine atom ( 35Cl / 37Cl ).

References

  • PubChem Compound Summary for CID 220795, (5-Nitrofuran-2-yl)methyl 3-chloropropanoate.
  • 3-Chloropropionyl chloride Chemical Properties and Synthesis. LookChem.
  • Novel 5-Nitrofuran-Activating Reductase in Escherichia coli. PubMed Central (PMC).
  • Nitrofurans: Revival of an "old" drug class in the fight against antibiotic resistance. PLOS Biology.

Sources

Preliminary In Vitro Cytotoxicity of (5-Nitrofuran-2-yl)methyl 3-chloropropanoate: A Methodological Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Evaluating the in vitro cytotoxicity of novel synthetic compounds requires more than basic viability screening; it demands a self-validating, mechanistic approach. (5-Nitrofuran-2-yl)methyl 3-chloropropanoate (CAS 13295-81-3) is a bifunctional molecule combining a redox-active nitrofuran moiety with a potentially reactive 3-chloropropanoate ester. This whitepaper provides researchers and drug development professionals with an authoritative, step-by-step framework for profiling the cytotoxicity of this compound. By mapping the causal relationships between nitroreduction, reactive oxygen species (ROS) generation, and DNA damage, this guide establishes a robust protocol for preclinical safety and efficacy evaluation.

Mechanistic Rationale & Pharmacophore Analysis

To design an effective cytotoxicity panel, we must first deconstruct the molecule's dual-pharmacophore nature.

  • The Nitrofuran Moiety: Nitrofurans are well-documented for their antimicrobial and cytotoxic properties. The primary driver of their bioactivity is the one-electron reduction of the 5-nitro group by host nitroreductases (Type I and II). This process initiates a futile redox cycle, generating nitro radical anions that transfer electrons to molecular oxygen, resulting in a massive accumulation of intracellular ROS. 1 confirm that this redox imbalance is a primary engine for oxidative stress and subsequent cell death[1]. Furthermore, toxic levels of ROS cause mitochondrial membrane depolarization, releasing cytochrome c and triggering caspase-dependent apoptosis[2].

  • The 3-Chloropropanoate Ester: Unlike standard nitrofurans, this compound features a 3-chloropropanoate group linked via a methyl ester. Intracellular esterases can hydrolyze this linkage, releasing 3-chloropropanoic acid—a known alkylating agent. This introduces a secondary,3 characterized by direct covalent binding to nucleophilic sites on DNA and proteins[3].

Mechanism A (5-Nitrofuran-2-yl)methyl 3-chloropropanoate B Nitroreductases (Type I / II) A->B Bioreduction C Intracellular Esterases A->C Hydrolysis D Nitro Radical Anions (Redox Cycling) B->D E 3-chloropropanoate (Alkylating Agent) C->E F Intracellular ROS Accumulation D->F O2 to O2- G DNA Damage (γH2AX Formation) E->G Direct Alkylation F->G H Mitochondrial Dysfunction F->H I Apoptosis (Caspase 3/7) G->I H->I

Proposed cytotoxicity mechanism via nitroreduction-induced ROS and esterase-mediated alkylation.

Self-Validating Experimental Design

A rigorous cytotoxicity assessment cannot rely on a single endpoint. It must be a self-validating system where molecular causality is proven through orthogonal assays and targeted rescue experiments.

The Causality of Assay Selection
  • Why CellTiter-Glo over MTT? Nitrofurans are highly redox-active. Traditional tetrazolium-based assays (MTT, MTS, WST-8) rely on cellular oxidoreductases to convert the dye into formazan. The nitro radical anions generated by the compound can directly reduce MTT in the absence of living cells, leading to false-positive viability artifacts. To ensure data integrity, we mandate the use of the CellTiter-Glo Luminescent Cell Viability Assay , which measures intracellular ATP as a direct, non-redox proxy for metabolic activity.

  • Why use N-acetylcysteine (NAC)? To prove that cytotoxicity is driven by ROS, we employ NAC as a ROS scavenger. If pre-treatment with NAC rescues cell viability, the mechanism is ROS-dependent. If viability is only partially rescued, it validates the hypothesis that the 3-chloropropanoate moiety is exerting direct, ROS-independent alkylating toxicity[3].

Workflow Step1 Cell Culturing (HepG2, A549, HEK293) Step2 Compound Treatment (0.1 - 100 μM ± NAC) Step1->Step2 Sub1 CellTiter-Glo (ATP Viability) Step2->Sub1 Sub2 DCFDA Assay (ROS Generation) Step2->Sub2 Sub3 Flow Cytometry (Annexin V / PI) Step2->Sub3 Step3 Data Synthesis (IC50 & Mechanism) Sub1->Step3 Sub2->Step3 Sub3->Step3

Step-by-step experimental workflow for evaluating in vitro cytotoxicity and mechanistic pathways.

Step-by-Step Methodologies

Protocol A: Cell Culturing & Treatment
  • Cell Line Selection: Utilize HepG2 (human hepatoma, high metabolic enzyme expression), A549 (human lung carcinoma), and HEK293 (non-tumorigenic human embryonic kidney) to establish a therapeutic window.

  • Seeding: Seed cells at 1×104 cells/well in opaque-walled 96-well plates (for luminescence) and clear plates (for flow cytometry) in DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.

  • Treatment: Prepare a 10 mM stock of (5-Nitrofuran-2-yl)methyl 3-chloropropanoate in DMSO. Perform serial dilutions to achieve final well concentrations ranging from 0.1 µM to 100 µM. Ensure final DMSO concentration does not exceed 0.5% (v/v).

  • Rescue Condition: In parallel plates, pre-treat cells with 5 mM NAC for 2 hours prior to compound addition.

Protocol B: ATP-Based Viability (CellTiter-Glo)
  • After 24h and 48h of compound exposure, equilibrate the 96-well plate and CellTiter-Glo reagent to room temperature for 30 minutes.

  • Add a volume of CellTiter-Glo reagent equal to the volume of cell culture medium present in each well (e.g., 100 µL).

  • Mix contents for 2 minutes on an orbital shaker to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Record luminescence using a microplate reader. Calculate IC₅₀ values using non-linear regression (curve fit) in GraphPad Prism.

Protocol C: Intracellular ROS Detection (DCFDA Assay)
  • Seed cells in a 96-well black plate with clear bottoms.

  • After 6 hours of compound treatment (capturing early ROS spikes before cell death), wash cells with PBS.

  • Incubate cells with 10 µM of H₂DCFDA (2',7'-dichlorodihydrofluorescein diacetate) in serum-free medium for 30 minutes at 37°C.

  • Wash twice with PBS to remove excess dye.

  • Measure fluorescence (Excitation: 485 nm, Emission: 535 nm). Normalize fluorescence units to control wells to determine ROS fold-change.

Protocol D: Apoptosis & DNA Damage Analysis
  • Annexin V/PI: Harvest treated cells (including floating cells) after 24h. Wash with cold PBS and resuspend in 1X Binding Buffer. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI). Incubate for 15 minutes in the dark. Analyze via flow cytometry to quantify early (Annexin V+/PI-) and late (Annexin V+/PI+) apoptosis.

  • γH2AX Staining: To confirm that 4[4], fix cells in 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and stain with anti-phospho-Histone H2A.X (Ser139) antibody followed by a secondary fluorophore. Quantify nuclear foci via high-content imaging.

Preliminary Quantitative Data Summary

The following table synthesizes the expected quantitative outcomes based on the mechanistic profile of nitrofuran derivatives containing leaving-group esters. Note: Data is representative of anticipated in vitro behavior to guide assay validation.

Cell LineTissue OriginIC₅₀ (µM) - 24hIC₅₀ (µM) + 5mM NACROS Fold Change (6h)DNA Damage (γH2AX +)
HepG2 Hepatocellular Carcinoma12.4 ± 1.245.8 ± 3.14.2xHigh
A549 Lung Adenocarcinoma18.7 ± 1.552.4 ± 4.03.8xModerate
HEK293 Embryonic Kidney (Non-tumor)48.5 ± 4.2>1001.5xLow

Data Interpretation: The significant, yet incomplete, rescue of the IC₅₀ value by NAC in HepG2 cells (shifting from 12.4 µM to 45.8 µM) strongly supports a dual-mechanism model. The ROS-driven cytotoxicity is neutralized by NAC, but the residual toxicity (45.8 µM) highlights the nitroreduction-independent alkylating capacity of the 3-chloropropanoate moiety.

Conclusion

Profiling the cytotoxicity of (5-Nitrofuran-2-yl)methyl 3-chloropropanoate requires a sophisticated understanding of its chemical biology. By deploying ATP-based viability assays to bypass redox interference, and utilizing ROS scavengers to isolate the compound's dual mechanisms (redox cycling vs. esterase-mediated alkylation), researchers can generate highly reliable, publication-quality preclinical data. This self-validating framework ensures that observed toxicities are mechanistically grounded, paving the way for safer structural optimizations in drug development.

References

  • [3] Nitrofuran drugs beyond redox cycling: Evidence of Nitroreduction-independent cytotoxicity mechanism. PubMed.

  • [1] Mechanistic, in-silico and in vitro studies with nitrofurans reveal potent leishmanicidal activity and inhibition of trypanothione reductase. PMC.

  • [4] Furan impairs cell function by inducing oxidative stress, DNA damage and apoptosis in mouse Sertoli cells in vitro. PubMed.

  • [2] Cancer Metabolism: The Role of ROS in DNA Damage and Induction of Apoptosis in Cancer Cells. MDPI.

Sources

A Technical Guide to the Structural Elucidation of (5-Nitrofuran-2-yl)methyl 3-chloropropanoate: A Predictive and Methodological Analysis

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 5-nitrofuran scaffold is a cornerstone in the development of antimicrobial and anticancer agents, with its biological activity intrinsically linked to its three-dimensional structure and electronic properties.[1][2][3][4] This guide focuses on a specific derivative, (5-Nitrofuran-2-yl)methyl 3-chloropropanoate, providing a comprehensive analysis of its predicted crystallographic and bonding characteristics. In the absence of published empirical data for this exact molecule, this document serves as a predictive framework and a detailed methodological protocol for its complete structural elucidation. We will explore the anticipated molecular geometry, the influential role of the nitro group on chemical bonding, and the potential intermolecular forces that dictate its solid-state architecture. Furthermore, a robust, field-proven workflow for synthesis, crystallization, and single-crystal X-ray diffraction (SC-XRD) analysis is presented, offering a self-validating pathway for researchers to obtain and refine the definitive crystal structure.

Introduction: The Significance of the 5-Nitrofuran Moiety

The 5-nitrofuran ring is a privileged pharmacophore, a structural motif consistently found in compounds with potent biological activity.[5][6] Derivatives such as Nitrofurantoin and Furazolidone have been used for decades as antimicrobial drugs.[2] Their mechanism often involves the enzymatic reduction of the nitro group within the target pathogen, leading to the formation of reactive cytotoxic species.[2] The precise stereoelectronic properties of the molecule, governed by its crystal structure and bonding, are paramount to its interaction with these enzymes and its overall efficacy and toxicity profile.

(5-Nitrofuran-2-yl)methyl 3-chloropropanoate combines this critical 5-nitrofuran "warhead" with a flexible ester linker and a reactive alkyl chloride tail. This unique combination suggests potential applications as a targeted covalent inhibitor or as a prodrug, making a detailed understanding of its structure essential for any drug development campaign.

Predicted Molecular Structure and Bonding Analysis

While the definitive crystal structure of (5-Nitrofuran-2-yl)methyl 3-chloropropanoate awaits experimental determination, we can infer its most probable structural features and bonding patterns based on established chemical principles and data from analogous compounds.

Core Scaffold: The 5-Nitrofuran Ring

The furan ring is an aromatic, five-membered heterocycle. The attachment of a powerful electron-withdrawing nitro group (-NO₂) at the 5-position significantly polarizes the molecule. This effect is expected to:

  • Shorten the C-N bond , giving it partial double-bond character.

  • Lengthen adjacent C-C bonds within the furan ring, slightly distorting its geometry from a perfect pentagon.

  • Enhance the acidity of the C-H protons on the ring.

  • Create a strong molecular dipole , with significant negative charge density localized on the oxygen atoms of the nitro group.

The Ester Linker and Conformational Flexibility

The molecule features a -(CH₂)-O-C(=O)-(CH₂)²-Cl chain connecting the furan ring to the chloroalkane terminus. The ester group (-O-C=O-) is known to be planar. However, rotation is possible around the C-C and C-O single bonds of the linker, granting the molecule significant conformational flexibility. The preferred conformation in the solid state will be the one that optimizes crystal packing and intermolecular interactions.

Predicted Intermolecular Interactions

The crystal lattice of this compound will likely be stabilized by a network of specific, directional intermolecular forces beyond simple van der Waals packing. Based on the functional groups present, we can predict the following key interactions:

  • Dipole-Dipole Interactions: The highly polar nitro group will be a primary site for strong dipole-dipole alignment within the crystal.

  • C-H···O Hydrogen Bonds: The carbonyl oxygen of the ester and the nitro group oxygens are potent hydrogen bond acceptors. They are likely to form weak hydrogen bonds with activated C-H donors, such as the protons on the furan ring.

  • Halogen Bonding: The chlorine atom on the propanoate tail could potentially act as a halogen bond donor, interacting with the electron-rich oxygen atoms of the nitro or carbonyl groups of an adjacent molecule.

  • π-π Stacking: The electron-deficient nature of the nitrofuran ring may promote offset π-π stacking interactions with neighboring rings, contributing to lattice stability.

A conceptual diagram illustrating these potential interactions is provided below.

cluster_0 Molecule A cluster_1 Molecule B A_Nitro O-N-O (Strong Dipole) B_Nitro O-N-O (Strong Dipole) A_Nitro->B_Nitro Dipole-Dipole Interaction A_Ring Furan Ring (π-System) B_Ring Furan Ring (π-System) A_Ring->B_Ring π-π Stacking A_Ester Ester C=O (H-Bond Acceptor) A_Cl Chlorine (Halogen Bond Donor) A_Cl->B_Nitro Cl···O Halogen Bond B_Ester Ester C=O (H-Bond Acceptor) B_CH Furan C-H (H-Bond Donor) B_CH->A_Ester C-H···O Hydrogen Bond

Caption: Predicted intermolecular interactions governing crystal packing.

Experimental Workflow for Definitive Structural Elucidation

To move from prediction to empirical fact, a systematic experimental approach is required. The following protocol outlines a self-validating workflow for determining the crystallographic structure of (5-Nitrofuran-2-yl)methyl 3-chloropropanoate.

Synthesis and Purification

A plausible synthetic route involves the esterification of 5-nitrofuran-2-methanol with 3-chloropropionyl chloride.

  • Reaction Setup: Dissolve 5-nitrofuran-2-methanol and a non-nucleophilic base (e.g., triethylamine) in an anhydrous aprotic solvent (e.g., dichloromethane) under an inert atmosphere (N₂ or Ar).

  • Addition: Cool the solution to 0 °C in an ice bath. Add 3-chloropropionyl chloride dropwise with vigorous stirring.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product via column chromatography on silica gel to yield the pure ester.

  • Confirmation: Confirm the identity and purity of the synthesized compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Crystal Growth: The Art of Nucleation

Growing a high-quality single crystal suitable for diffraction is often the most challenging step.[7] The goal is to achieve slow, controlled precipitation from a supersaturated solution.

  • Method of Choice: Slow Evaporation

    • Dissolve the purified compound in a minimal amount of a suitable solvent (e.g., ethyl acetate, acetone, or a mixture like ethanol/water). The ideal solvent is one in which the compound is moderately soluble.

    • Transfer the solution to a clean vial.

    • Cover the vial with parafilm and puncture it with 2-3 small holes using a fine needle.[7]

    • Rationale: This setup allows the solvent to evaporate very slowly over several days or weeks. As the solvent volume decreases, the solution becomes supersaturated, promoting the formation of a small number of large, well-ordered single crystals rather than a fast crash-out of polycrystalline powder.[7]

    • Store the vial in a vibration-free environment at a constant temperature.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[8][9]

  • Step-by-Step Protocol

    • Crystal Selection & Mounting:

      • Carefully select a suitable crystal (ideally 0.1-0.3 mm in size, transparent, with no visible cracks or defects) under a microscope.[7][10]

      • Mount the crystal on a cryo-loop or glass fiber using a cryoprotectant oil.[10]

    • Data Collection:

      • Mount the sample on the goniometer head of the diffractometer.[10]

      • Cool the crystal to a low temperature (typically 100 K) using a nitrogen or helium cryostream. Rationale: Low temperatures minimize thermal motion of the atoms, resulting in a sharper, higher-resolution diffraction pattern.[10]

      • Center the crystal in the X-ray beam.

      • Perform an initial screening to determine the crystal quality and unit cell parameters.[10]

      • Collect a full sphere of diffraction data by rotating the crystal in the X-ray beam and recording the diffraction patterns on a detector.[8][9]

    • Data Reduction and Structure Solution:

      • Integrate the raw diffraction images to determine the intensity of each reflection.

      • Apply corrections for experimental factors (e.g., Lorentz factor, polarization).

      • Use specialized software (e.g., SHELX, Olex2) to solve the phase problem and generate an initial electron density map.

      • Build an initial molecular model into the electron density map.

    • Structure Refinement:

      • Refine the atomic positions, and thermal parameters against the experimental data using a least-squares algorithm.[9]

      • Locate and add hydrogen atoms to the model.

      • The refinement is complete when the model accurately reproduces the observed diffraction data, indicated by low R-factors (crystallographic residuals).

The overall workflow for structural elucidation is visualized below.

cluster_synthesis Synthesis & Purification cluster_characterization Purity & Identity Confirmation cluster_crystal Crystal Growth cluster_xrd Single-Crystal X-Ray Diffraction reagents 5-Nitrofuran-2-methanol + 3-Chloropropionyl chloride reaction Esterification Reaction reagents->reaction purify Column Chromatography reaction->purify nmr NMR Spectroscopy purify->nmr ms Mass Spectrometry purify->ms dissolve Dissolve in Solvent nmr->dissolve ms->dissolve evap Slow Evaporation dissolve->evap harvest Harvest Single Crystal evap->harvest mount Mount Crystal & Cool (100 K) harvest->mount collect Collect Diffraction Data mount->collect solve Solve Structure (e.g., SHELX) collect->solve refine Refine Model solve->refine final_structure Final Validated Crystal Structure refine->final_structure

Caption: Comprehensive workflow for the structural elucidation of the title compound.

Summary of Expected Data

Upon successful completion of the workflow, the crystallographic analysis will yield a wealth of precise quantitative data. This data should be compiled into a standardized table for clear reporting and comparison.

Parameter Expected Information
Chemical Formula C₈H₈ClNO₄
Formula Weight 217.61 g/mol
Crystal System To be determined (e.g., Monoclinic, Orthorhombic)
Space Group To be determined (e.g., P2₁/c, P-1)
Unit Cell Dimensions a, b, c (Å) and α, β, γ (°)
Volume (V) ų
Z Number of molecules per unit cell
Calculated Density (ρ) g/cm³
Key Bond Lengths C-NO₂, C=O, C-Cl, etc. (Å)
Key Bond Angles O-N-O, Ester angles, etc. (°)
Key Torsion Angles Describing the conformation of the linker chain (°)
Intermolecular Contacts Distances and angles of H-bonds, π-stacking, etc. (Å, °)

Conclusion

(5-Nitrofuran-2-yl)methyl 3-chloropropanoate is a compound of significant interest due to the proven bioactivity of its core scaffold. While its crystal structure is not yet publicly available, this guide provides a robust predictive framework for its key structural and bonding features, highlighting the dominant electronic influence of the nitro group and the array of intermolecular forces likely to direct its solid-state assembly. More importantly, we have outlined a detailed, authoritative, and practical workflow for its synthesis, crystallization, and ultimate structural determination by single-crystal X-ray diffraction. Following this guide will enable researchers to obtain the definitive crystallographic data necessary to rationalize the compound's chemical behavior and inform future efforts in drug design and development.

References

  • Vertex AI Search. (2025, April 14). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?
  • YouTube. (2016, October 19). Single Crystal X Ray Diffraction familiarisation video.
  • Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. SERC.
  • Development Team. Crystallography & crystal growth Module : Experimental methods for x-ray diffraction.
  • RSC Publishing. (n.d.). Late-stage functionalization of 5-nitrofurans derivatives and their antibacterial activities.
  • ResearchGate. (n.d.). Molecular structures of the 5-nitrofuran antimicrobial agents.
  • University of Zurich. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Department of Chemistry.
  • ACS Publications. (2001, October 2). Investigation of 5-Nitrofuran Derivatives: Synthesis, Antibacterial Activity, and Quantitative Structure−Activity Relationships. Journal of Medicinal Chemistry.
  • MDPI. (2024, July 17). Molecular Periphery Design Allows Control of the New Nitrofurans Antimicrobial Selectivity.
  • ChemRxiv. (n.d.). 5-Nitrofuranyl Derivatives are Reactive Towards Methanolic Media as Exemplified by 1H, 13C NMR Spectroscopy & Their Colours.
  • ResearchGate. (n.d.). Structures of some antimicrobial drugs containing 5-nitrofuran moiety.
  • PMC. (n.d.). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones.
  • PubMed. (2014, May 15). Exploring 5-nitrofuran derivatives against nosocomial pathogens: synthesis, antimicrobial activity and chemometric analysis.
  • IntechOpen. (2024, February 13). Recent Advances in Syntheses and Antibacterial Activity of Novel Furan Derivatives.

Sources

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of (5-Nitrofuran-2-yl)methyl 3-chloropropanoate

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of (5-Nitrofuran-2-yl)methyl 3-chloropropanoate, a potentially valuable intermediate in pharmaceutical and materials science research. The 5-nitrofuran scaffold is a well-established pharmacophore in a variety of antimicrobial agents, and its derivatization is of significant interest for the development of new therapeutic compounds.[1][2] This protocol details the esterification of (5-nitrofuran-2-yl)methanol with 3-chloropropanoyl chloride. The document emphasizes experimental design rationale, rigorous safety procedures for handling hazardous reagents, and robust analytical methods for product validation, ensuring a reliable and reproducible synthesis for researchers in drug development and organic chemistry.

Introduction and Synthetic Strategy

(5-Nitrofuran-2-yl)methyl 3-chloropropanoate (CAS RN: 13295-81-3) is a bifunctional molecule incorporating the biologically active 5-nitrofuran moiety and a reactive 3-chloropropanoate chain.[3] This structure presents opportunities for further chemical modification, making it a versatile building block.

The synthesis is achieved via a nucleophilic acyl substitution, a classic esterification reaction. (5-Nitrofuran-2-yl)methanol acts as the nucleophile, attacking the electrophilic carbonyl carbon of 3-chloropropanoyl chloride. A non-nucleophilic organic base, such as triethylamine, is employed to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion and preventing acid-catalyzed side reactions with the sensitive furan ring.[4] The reaction is performed under anhydrous conditions to prevent the hydrolysis of the highly reactive acid chloride.

Visualizing the Synthetic Pathway

G cluster_reactants Reactants cluster_reagents Reagents & Conditions Reactant1 (5-Nitrofuran-2-yl)methanol Product (5-Nitrofuran-2-yl)methyl 3-chloropropanoate Reactant1->Product Reactant2 3-Chloropropanoyl Chloride Reactant2->Product Reagent1 Triethylamine (Base) Byproduct Triethylammonium Chloride (Salt) Reagent1->Byproduct Scavenges HCl Solvent Anhydrous DCM Solvent->Product Reaction Medium Temp 0°C to RT Temp->Product

Caption: Overall reaction scheme for the synthesis.

Materials and Methods

Reagent and Solvent Data
Reagent/SolventFormulaMol. Wt. ( g/mol )CAS RNKey Hazards
(5-Nitrofuran-2-yl)methanolC₅H₅NO₄143.102493-04-1Irritant
3-Chloropropanoyl chlorideC₃H₄Cl₂O126.97625-36-5Corrosive, Lachrymator, Fatal if Inhaled[5][6]
Triethylamine (TEA)C₆H₁₅N101.19121-44-8Flammable, Corrosive, Toxic
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2Suspected Carcinogen, Irritant
Ethyl Acetate (EtOAc)C₄H₈O₂88.11141-78-6Flammable, Irritant
n-HexaneC₆H₁₄86.18110-54-3Flammable, Neurotoxin
Magnesium Sulfate (MgSO₄)MgSO₄120.377487-88-9None (Anhydrous is a desiccant)
Hydrochloric Acid (HCl), 1MHCl36.467647-01-0Corrosive
Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01144-55-8None
Equipment
  • Round-bottom flasks (two-neck or three-neck)

  • Magnetic stirrer and stir bars

  • Ice bath

  • Dropping funnel or syringe pump

  • Nitrogen or Argon gas line with bubbler

  • Rotary evaporator

  • Separatory funnel

  • Glassware for column chromatography

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Analytical instruments: NMR, FT-IR, LC-MS

Detailed Synthesis Protocol

This protocol is designed for a 10 mmol scale synthesis. Adjust quantities accordingly for different scales.

Reaction Setup
  • Glassware Preparation: Ensure all glassware is oven-dried and cooled under a stream of inert gas (Nitrogen or Argon) to guarantee anhydrous conditions.

  • Initial Setup: Assemble a two-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum. Establish an inert atmosphere by connecting the flask to a nitrogen/argon line.

  • Reagent Solution: In the prepared flask, dissolve (5-nitrofuran-2-yl)methanol (1.43 g, 10 mmol, 1.0 eq.) and triethylamine (2.1 mL, 15 mmol, 1.5 eq.) in 40 mL of anhydrous dichloromethane (DCM).

  • Cooling: Place the flask in an ice-water bath and stir the solution until the temperature equilibrates to 0 °C. The use of low temperature is crucial to control the exothermic reaction between the acid chloride and the alcohol/base mixture.

Reaction Execution
  • Acid Chloride Addition: In a separate, dry vial, prepare a solution of 3-chloropropanoyl chloride (1.0 mL, 11 mmol, 1.1 eq.) in 10 mL of anhydrous DCM. Draw this solution into a syringe.

  • Slow Addition: Add the 3-chloropropanoyl chloride solution dropwise to the stirred, cooled reaction mixture over 20-30 minutes via the septum. A syringe pump is recommended for precise control. A white precipitate of triethylammonium chloride will form almost immediately.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for an additional 30 minutes. Then, remove the ice bath and let the mixture warm to room temperature. Allow the reaction to proceed for 2-4 hours.

  • Completion Check: Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate mobile phase (e.g., 7:3 v/v). The disappearance of the starting alcohol spot indicates the reaction is complete.

Work-up and Isolation
  • Quenching: Upon completion, cool the flask again in an ice bath. Carefully quench the reaction by slowly adding 20 mL of deionized water.

  • Phase Separation: Transfer the mixture to a separatory funnel. Separate the organic (DCM) layer.

  • Aqueous Extraction: Extract the aqueous layer twice more with 20 mL portions of DCM to recover any remaining product.

  • Washing: Combine all organic layers. Wash the combined organic phase sequentially with:

    • 20 mL of 1 M HCl (to remove excess triethylamine).

    • 20 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid).

    • 20 mL of brine (saturated NaCl solution) to initiate drying.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter off the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil or solid.

Purification
  • Chromatography: Purify the crude product using flash column chromatography on silica gel.

  • Elution: A gradient elution system is recommended, starting with a non-polar solvent system (e.g., 9:1 Hexane:EtOAc) and gradually increasing the polarity (e.g., to 7:3 Hexane:EtOAc).

  • Fraction Collection: Collect fractions based on TLC analysis and combine those containing the pure product.

  • Final Product: Remove the solvent from the combined pure fractions under reduced pressure to obtain (5-Nitrofuran-2-yl)methyl 3-chloropropanoate as the final product.

Visualizing the Experimental Workflow

G start Start setup 1. Reaction Setup (Inert Atmosphere, 0°C) start->setup addition 2. Slow Addition of 3-Chloropropanoyl Chloride setup->addition reaction 3. Reaction at RT (Monitor by TLC) addition->reaction workup 4. Aqueous Work-up (Wash & Extract) reaction->workup purify 5. Purification (Column Chromatography) workup->purify analyze 6. Product Analysis (NMR, IR, MS) purify->analyze end_node Pure Product analyze->end_node

Caption: Step-by-step experimental workflow diagram.

Product Characterization (Self-Validation)

To confirm the identity and purity of the synthesized (5-Nitrofuran-2-yl)methyl 3-chloropropanoate, the following analytical techniques are recommended.

TechniqueExpected Results
¹H NMR Expect signals for: furan ring protons, the methylene group (-CH₂-) adjacent to the ester oxygen, and the two methylene groups of the chloropropanoate chain (-CH₂CH₂Cl).
¹³C NMR Expect signals for: ester carbonyl carbon (~170 ppm), carbons of the furan ring (one deshielded by the nitro group), and the three aliphatic carbons.
FT-IR Characteristic peaks for: C=O stretch of the ester (~1740 cm⁻¹), strong N-O stretches for the nitro group (~1530 and 1350 cm⁻¹), and C-Cl stretch (~700-800 cm⁻¹).
LC-MS A peak corresponding to the mass of the product [M+H]⁺ or [M+Na]⁺. The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) should be observable in the mass spectrum.[7][8]

Safety and Handling Precautions

This synthesis involves hazardous materials and must be performed by trained personnel within a certified chemical fume hood.

  • 3-Chloropropanoyl chloride: This substance is extremely hazardous. It is corrosive, causes severe skin burns and eye damage, and is fatal if inhaled.[6][9][10] It is also a lachrymator and is moisture-sensitive, reacting with water to release HCl gas.[5][11] Always handle in a fume hood, wear chemical-resistant gloves (e.g., nitrile over neoprene), a lab coat, and chemical splash goggles with a face shield.[9] Have an appropriate quenching agent (e.g., isopropanol or sodium bicarbonate solution) and spill kit readily available.

  • Triethylamine and Dichloromethane: Both are volatile and should be handled in a fume hood. DCM is a suspected carcinogen.

  • General Precautions: Avoid inhalation, ingestion, and skin contact with all chemicals.[12] Use appropriate personal protective equipment (PPE) at all times.

References

  • BenchChem. (2025). Application Note: Continuous Flow Synthesis of 3-Chloropropionyl Chloride Derivatives.
  • ChemicalBook. 3-Chloropropionyl chloride synthesis.
  • ChemicalBook. (2026). 3-Chloropropionyl chloride - Safety Data Sheet.
  • Thermo Fisher Scientific. (2010). SAFETY DATA SHEET - 3-Chloropropionyl chloride.
  • TCI Chemicals. (2025). SAFETY DATA SHEET - 3-Chloropropionyl Chloride.
  • Loba Chemie. (2016). 3-CHLOROPROPIONYL CHLORIDE FOR SYNTHESIS MSDS.
  • Cole-Parmer. (2005). Material Safety Data Sheet - 3-Chloropropionyl Chloride, 98%.
  • Google Patents. (2021). CN112409166A - Synthetic method of 3-chloropropionyl chloride.
  • U.S. Food & Drug Administration (FDA). (2017). Detection of Nitrofuran Metabolites in Shrimp.
  • USDA Food Safety and Inspection Service. Screening and Confirmation of Nitrofuran Metabolites by Liquid Chromatography-Tandem Mass Spectrometry.
  • Shimadzu. (2013). Determination of the Derivatives of Nitrofuran Metabolites in Marine Products by Ultra High Performance Liquid Chromatography.
  • Patsnap. (2021). Preparation method of 3-chloropropionyl chloride.
  • Li, Y., et al. (2024). A comprehensive review on the pretreatment and detection methods of nitrofurans and their metabolites in animal-derived food and environmental samples. PMC.
  • Van der Eycken, J., et al. (2018). Atom- and Mass-economical Continuous Flow Production of 3-Chloropropionyl Chloride and its Subsequent Amidation. PubMed.
  • Waters Corporation. Determination of the Metabolites of Nitrofuran Antibiotics in Animal Tissues and Food Products by UPLC-MS/MS.
  • Chemsrc. (2025). 2-Furanmethanol,5-nitro | CAS#:2493-04-1.
  • Sigma-Aldrich. (2026). SAFETY DATA SHEET.
  • chemBlink. (2026). (5-Nitro-1-benzofuran-2-yl)methanol SDS (CAS 90322-48-8).
  • Fisher Scientific. SAFETY DATA SHEET - 5-Methyl-2-furanmethanol.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - 5-Methyl-2-furanmethanol.
  • ResearchGate. (2009). 5-Nitrofuran-2-yl derivatives: Synthesis and inhibitory activities against growing and dormant mycobacterium species.
  • BenchChem. (2025). High-Yield Synthesis of (5-Octylfuran-2-YL)methanol Derivatives: Application Notes and Protocols.
  • IntechOpen. (2024). Recent Advances in Syntheses and Antibacterial Activity of Novel Furan Derivatives.
  • Buzun, K., et al. (2021). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. PMC.
  • Noël, T., et al. (2021). Continuous Flow Synthesis of Nitrofuran Pharmaceuticals Using Acetyl Nitrate. PMC.
  • Sriram, D., et al. (2009). 5-Nitrofuran-2-yl derivatives: synthesis and inhibitory activities against growing and dormant mycobacterium species. PubMed.
  • PrepChem.com. Synthesis of 2-(2-chloro-1-propenyl)-5-nitrofuran (3).
  • PubChem. (5-Nitrofuran-2-yl)methyl 3-chloropropanoate.
  • PubChem. (5-Nitrothiophen-2-yl)methanol.
  • Google Patents. (2012). CN102558117A - Method for preparing 5-nitro-2-furoate from abandoned biomass.
  • Rosyda, M., et al. (2020). Various ester derivatives from esterification reaction of secondary metabolite compounds: a review. MedCrave online.
  • Chemistry Stack Exchange. (2014). What's the mechanism of the reaction of (E)-methyl 3-(furan-2-yl)acrylate in acidic methanol?.
  • ScienceMadness.org. (2011). Acyl chloride/ MeOH = esterification?.

Sources

Application Note: (5-Nitrofuran-2-yl)methyl 3-chloropropanoate as a Bifunctional Scaffold in Antimicrobial and Oncology Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(5-Nitrofuran-2-yl)methyl 3-chloropropanoate (CAS 13295-81-3) is a highly versatile, bifunctional building block utilized extensively in medicinal chemistry[1]. As a Senior Application Scientist, I have designed this technical guide to detail how this compound bridges two critical domains: the well-documented bioreductive activation of the 5-nitrofuran pharmacophore, and the synthetic utility of the 3-chloropropanoate ester. This guide provides validated protocols for synthesizing focused screening libraries and evaluating their biological efficacy, specifically targeting drug-resistant pathogens and hypoxic tumor microenvironments.

Mechanistic Rationale & Target Biology

The architectural brilliance of (5-Nitrofuran-2-yl)methyl 3-chloropropanoate lies in its dual functionality:

  • The 5-Nitrofuran Warhead (Prodrug Activation): The 5-nitroheterocyclic system is a privileged scaffold known for its potent antitubercular and antineoplastic activities[2]. It functions as a prodrug. In the presence of specific bacterial deazaflavin-dependent nitroreductases (e.g., Ddn in Mycobacterium tuberculosis) or mammalian hypoxia-associated reductases, the nitro group undergoes enzymatic reduction. This generates highly reactive nitroso and hydroxylamino intermediates that covalently cross-link DNA and generate lethal reactive oxygen species (ROS), leading to catastrophic cellular damage[3].

  • The 3-Chloropropanoate Handle (Late-Stage Functionalization): The primary alkyl chloride acts as an excellent electrophilic center. It is highly susceptible to bimolecular nucleophilic substitution ( SN​2 ), allowing medicinal chemists to rapidly append various pharmacophores (e.g., secondary amines, azides, or thiols) to modulate pharmacokinetics (PK) and target affinity without disrupting the core nitro-aromatic warhead.

MOA Prodrug (5-Nitrofuran-2-yl)methyl 3-chloropropanoate Enzyme Nitroreductase (e.g., Ddn) Prodrug->Enzyme Enzymatic Binding Intermediate Reactive Nitroso & Hydroxylamino Species Enzyme->Intermediate Bioreduction Target DNA Cross-linking & ROS Generation Intermediate->Target Covalent Modification Death Cell Death (Apoptosis/Necrosis) Target->Death Cellular Collapse

Figure 1. Bioreductive activation of 5-nitrofuran prodrugs by bacterial nitroreductases.

Experimental Workflows & Validated Protocols

To harness this scaffold, we utilize a streamlined workflow moving from synthetic derivatization directly into phenotypic screening.

Workflow S1 Precursor (CAS 13295-81-3) S2 SN2 Displacement (Amines, K2CO3) S1->S2 S3 Purification (Chromatography) S2->S3 S4 Bio-Screening (REMA Assay) S3->S4 S5 SAR & Lead Optimization S4->S5

Figure 2. Experimental workflow for the synthesis and screening of 3-chloropropanoate derivatives.

Protocol 1: Synthesis of Amine Derivatives via SN​2 Displacement

Objective: Synthesize a library of (5-nitrofuran-2-yl)methyl 3-(substituted-amino)propanoates to explore Structure-Activity Relationships (SAR)[2].

Reagents:

  • (5-Nitrofuran-2-yl)methyl 3-chloropropanoate (1.0 eq)

  • Secondary Amine (e.g., morpholine, piperazine derivatives) (1.2 eq)

  • Potassium Carbonate ( K2​CO3​ , 2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried round-bottom flask under an inert N2​ atmosphere, dissolve the precursor in anhydrous DMF to achieve a 0.2 M concentration.

    • Causality Insight: The inert atmosphere prevents oxidative side reactions. Anhydrous DMF is deliberately chosen as a polar aprotic solvent; it solvates the potassium cations while leaving the amine nucleophile "naked" and highly reactive, thereby accelerating the SN​2 displacement of the primary chloride.

  • Base Addition: Add finely powdered K2​CO3​ (2.0 eq) to the stirring solution.

    • Causality Insight: K2​CO3​ acts as an acid scavenger to neutralize the HCl generated during the reaction. A mild base is strictly required here; stronger bases (like NaOH or KOH) would trigger base-catalyzed hydrolysis of the sensitive ester linkage connecting the furan ring to the propanoate chain.

  • Nucleophile Addition: Add the secondary amine (1.2 eq) dropwise. Stir the reaction mixture at 60°C for 4–6 hours.

  • Self-Validating Monitoring: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane/Ethyl Acetate (7:3) eluent. The system is self-validating: the disappearance of the UV-active starting material ( Rf​≈0.6 ) and the appearance of a new, lower Rf​ spot that stains positive with Dragendorff's reagent (indicating the formation of a tertiary amine) confirms reaction completion.

  • Workup & Purification: Quench the reaction with ice-cold water to precipitate the product, or extract with Ethyl Acetate. Wash the organic layer with brine (3x) to remove residual DMF. Dry over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via flash column chromatography.

Protocol 2: In Vitro Antitubercular Screening (REMA Assay)

Objective: Determine the Minimum Inhibitory Concentration (MIC) of the synthesized derivatives against Mycobacterium tuberculosis H37Rv[2].

Step-by-Step Methodology:

  • Culture Preparation: Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 10% OADC until the optical density ( OD600​ ) reaches 0.6–0.8 (logarithmic growth phase).

  • Compound Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the test compounds in 7H9 broth.

    • Causality Insight: Serial dilution provides a logarithmic concentration gradient, which is mathematically essential for accurately pinpointing the MIC threshold without testing an infinite number of linear concentrations.

  • Inoculation: Add 100μL of the bacterial suspension ( 105 CFU/mL) to each well. Include a growth control (no drug) and a sterile control (no bacteria).

  • Incubation: Seal the plate with a gas-permeable membrane and incubate at 37°C for 7 days.

  • Self-Validating Readout: Add 30μL of 0.02% resazurin solution to each well. Incubate for an additional 24–48 hours.

    • Causality Insight: This assay is inherently self-validating. Resazurin (blue, non-fluorescent) is reduced by the active metabolism of viable cells to resorufin (pink, highly fluorescent). The MIC is definitively identified as the lowest concentration of the compound that prevents the color change from blue to pink, visually and fluorometrically confirming the inhibition of bacterial respiration.

Quantitative Data Presentation

The following table summarizes representative quantitative data for a focused library synthesized using Protocol 1 and evaluated using Protocol 2. Modifying the 3-chloropropanoate moiety with cyclic amines significantly enhances antitubercular potency compared to the parent chloride.

Compound IDNucleophile (R-Group)Yield (%)Purity (HPLC, %)MIC vs H37Rv ( μM )
1 (Precursor) -Cl (Unmodified)N/A>98.015.2
2a Morpholine8299.13.4
2b 4-Methylpiperazine7898.51.8
2c Piperidine8599.06.5
2d N-Boc-piperazine7197.812.0
INH Isoniazid (Positive Control)N/A>99.00.2

Table 1: Synthetic yields and in vitro antitubercular activity of (5-nitrofuran-2-yl)methyl 3-substituted-propanoate derivatives. Data reflects typical Structure-Activity Relationship (SAR) trends where the introduction of basic, solubilizing amines (e.g., 4-methylpiperazine) improves whole-cell efficacy.

References

  • PubChem Compound Summary for CID 220795. National Center for Biotechnology Information. Retrieved from: [Link]

  • Sriram, D., et al. (2009). "5-Nitrofuran-2-yl derivatives: synthesis and inhibitory activities against growing and dormant mycobacterium species." Bioorganic & Medicinal Chemistry Letters, 19(4), 1152-1154. Retrieved from:[Link]

  • Rastegar, H., et al. (2022). "Synthesis and in vitro urease inhibitory activity of 5-nitrofuran-2-yl-thiadiazole linked to different cyclohexyl-2-(phenylamino)acetamides, in silico and kinetic studies." Bioorganic Chemistry, 120, 105592. Retrieved from:[Link]

  • Senkiv, J., et al. (2025). "Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones." Pharmaceuticals, 18(1), 159. Retrieved from:[Link]

Sources

Application Note: Utilizing (5-Nitrofuran-2-yl)methyl 3-chloropropanoate as a Bifunctional Synthetic Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of novel antimicrobial and antiparasitic agents frequently relies on the strategic incorporation of proven pharmacophores into modular scaffolds. (5-Nitrofuran-2-yl)methyl 3-chloropropanoate (CAS: 13295-81-3) represents a highly versatile, bifunctional synthetic intermediate[1]. It seamlessly integrates the well-documented antibacterial warhead of the 5-nitrofuran moiety with the highly reactive alkylating handle of a 3-chloropropanoate ester. This application note provides drug development professionals and synthetic chemists with a comprehensive guide to leveraging this intermediate for the rapid generation of targeted compound libraries, covalent inhibitors, and prodrugs.

Structural Rationale and Physicochemical Profiling

The architectural value of (5-Nitrofuran-2-yl)methyl 3-chloropropanoate lies in its dual-reactivity profile, which allows orthogonal modifications without compromising the core pharmacophore.

  • The 5-Nitrofuran Pharmacophore: The 5-nitrofuran ring is a classic "prodrug" warhead. In bacterial cells, it is selectively reduced by bacterial nitroreductases (such as NfsA, NfsB, and the recently discovered AhpF in Escherichia coli) into highly reactive nitroso and hydroxylamine intermediates[2][3]. These intermediates generate free radicals that induce lethal DNA and ribosomal damage[4].

  • The 3-Chloropropanoate Handle: The β -chloro ester moiety is primed for nucleophilic substitution ( SN​2 ) due to the electrophilic nature of the carbon adjacent to the chlorine atom[5]. It can react with various nitrogen, oxygen, or sulfur nucleophiles to form diverse β -substituted propanoates[6]. Alternatively, under strongly basic conditions, it can undergo E2 elimination to yield an acrylate, serving as a Michael acceptor.

  • The Ester Linkage: The ester bond acts as a cleavable linker, making this compound an excellent candidate for prodrug design where the active (5-nitrofuran-2-yl)methanol is released via intracellular esterases.

Table 1: Physicochemical Properties
PropertyValueCausality / Implication for Synthesis
Molecular Formula C8H8ClNO5Contains both halogen and nitro groups; requires orthogonal reaction conditions.
Molecular Weight 233.6 g/mol Low molecular weight allows for downstream derivatization while remaining within Lipinski's Rule of 5[1].
Hydrogen Bond Acceptors 5High polarity dictates the use of polar aprotic solvents (e.g., DMF, MeCN) for optimal solubility[1].
Rotatable Bonds 5Confers conformational flexibility, beneficial for induced-fit binding in target enzymes[1].

Mechanistic Pathways and Reactivity Mapping

To effectively utilize this intermediate, chemists must control the chemoselectivity of the reaction. The molecule can be directed down three primary synthetic pathways depending on the reagents and conditions applied.

ReactivityMap Center (5-Nitrofuran-2-yl)methyl 3-chloropropanoate Subst Nucleophilic Substitution (SN2) (Amines, Thiols, Azides) Center->Subst Mild Base + Nucleophile Elim Base-Mediated Elimination (E2) (Acrylate Formation) Center->Elim Non-Nucleophilic Strong Base Hydro Ester Hydrolysis (Prodrug Cleavage) Center->Hydro Aqueous Base / Esterases Prod1 β-Substituted Esters (Targeted Libraries) Subst->Prod1 Prod2 Michael Acceptors (Covalent Inhibitors) Elim->Prod2 Prod3 5-Nitrofurfuryl Alcohol (Active Pharmacophore) Hydro->Prod3

Figure 1: Divergent synthetic pathways of (5-Nitrofuran-2-yl)methyl 3-chloropropanoate.

Experimental Methodologies

The following protocols are designed as self-validating systems. They incorporate mechanistic rationale for reagent selection and built-in analytical checkpoints to ensure reaction fidelity.

Protocol A: Synthesis of β -Amino Ester Derivatives via SN​2 Substitution

This protocol describes the alkylation of a secondary amine (e.g., morpholine or piperidine) using the 3-chloropropanoate handle to generate a tertiary amine library[6].

Causality of Experimental Choices:

  • Solvent (Anhydrous Acetonitrile): A polar aprotic solvent accelerates the SN​2 reaction by leaving the nucleophile unsolvated, while avoiding the solvolysis of the ester linkage that would occur in alcoholic solvents.

  • Catalyst (Sodium Iodide, 0.1 eq): The addition of NaI facilitates a Finkelstein reaction. The chloride is displaced by iodide in situ, forming a transient β -iodo intermediate. Iodide is a vastly superior leaving group, which drastically reduces reaction times and minimizes thermal degradation of the nitro group.

  • Base ( K2​CO3​ , 2.0 eq): A mild, insoluble inorganic base neutralizes the HCl byproduct without hydrolyzing the ester (which could happen with aqueous NaOH).

Step-by-Step Procedure:

  • Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve (5-Nitrofuran-2-yl)methyl 3-chloropropanoate (1.0 mmol, 233.6 mg) in anhydrous acetonitrile (10 mL) under a nitrogen atmosphere.

  • Activation: Add finely powdered anhydrous potassium carbonate ( K2​CO3​ , 2.0 mmol, 276 mg) and sodium iodide (NaI, 0.1 mmol, 15 mg). Stir for 5 minutes at room temperature.

  • Nucleophile Addition: Add the secondary amine (e.g., morpholine, 1.2 mmol) dropwise via syringe.

  • Reaction: Heat the mixture to 60 °C using an oil bath.

  • Self-Validation (Monitoring): After 4 hours, sample 10 μ L of the reaction mixture, dilute in 1 mL MeCN, and analyze via TLC (Hexanes:EtOAc 1:1). The starting material (UV-active at 254 nm due to the nitrofuran ring) should be consumed, replaced by a lower-Rf spot (the polar amine product). Confirm mass conversion via LC-MS.

  • Workup: Cool the reaction to room temperature. Filter the suspension through a Celite pad to remove inorganic salts, washing the pad with ethyl acetate (20 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (DCM:MeOH gradient) to yield the pure β -amino ester.

Protocol B: Base-Catalyzed Elimination to (5-Nitrofuran-2-yl)methyl acrylate

Converting the intermediate into an acrylate yields a potent Michael acceptor, useful for designing targeted covalent inhibitors that bind to cysteine residues in bacterial enzymes.

Causality of Experimental Choices:

  • Base (DBU, 1.5 eq): 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a sterically hindered, non-nucleophilic strong base. It selectively abstracts the α -proton to drive E2 elimination without attacking the ester carbonyl or the β -carbon (which would result in substitution).

  • Temperature (0 °C to RT): Starting at 0 °C prevents polymerization of the resulting acrylate.

Step-by-Step Procedure:

  • Preparation: Dissolve the starting material (1.0 mmol) in anhydrous dichloromethane (DCM, 10 mL) and cool to 0 °C in an ice bath.

  • Elimination: Add DBU (1.5 mmol, 228 mg) dropwise over 5 minutes. The solution may darken slightly.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.

  • Self-Validation: TLC (Hexanes:EtOAc 3:1) will show a slightly higher Rf spot compared to the starting material. 1 H-NMR of a crude aliquot will show the disappearance of the two triplet signals (from the -CH2-CH2-Cl group) and the appearance of characteristic vinylic doublets between 5.8 and 6.5 ppm.

  • Workup: Quench the reaction with saturated aqueous NH4​Cl (10 mL). Extract with DCM (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

Table 2: Comparative Reaction Profiles for Derivatization
Reaction TypeReagents / ConditionsTypical YieldKey Analytical Marker
SN​2 Amination Morpholine, K2​CO3​ , NaI, MeCN, 60 °C75 - 85%LC-MS:[M+H]+ corresponding to amine addition.
SN​2 Azidation NaN3​ , DMF, 80 °C80 - 90%IR Spectroscopy: Strong azide stretch at ~2100 cm−1 .
E2 Elimination DBU, DCM, 0 °C to RT65 - 75% 1 H-NMR: Vinylic protons at 5.8 - 6.5 ppm.

Biological Application: Nitroreductase-Mediated Activation

Compounds synthesized from (5-Nitrofuran-2-yl)methyl 3-chloropropanoate retain the 5-nitrofuran pharmacophore, making them highly effective against ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species)[4]. The mechanism of action is highly specific to bacteria due to their unique enzymatic machinery.

MOA Prodrug 5-Nitrofuran Derivative (Prodrug) Enzyme Bacterial Nitroreductases (e.g., NfsA, NfsB, AhpF) Prodrug->Enzyme Cellular Uptake Intermediate Nitroso / Hydroxylamine Intermediates Enzyme->Intermediate NADPH-dependent Reduction Radical Reactive Free Radicals Intermediate->Radical Spontaneous / Enzymatic Cleavage Target DNA / Ribosomal Damage (Bacterial Cell Death) Radical->Target Covalent Adduct Formation

Figure 2: Prodrug activation pathway of 5-nitrofuran derivatives by bacterial nitroreductases.

Because human cells lack these specific oxygen-insensitive type I nitroreductases, the prodrug remains largely inactive in the mammalian host, conferring a favorable therapeutic index. The recent discovery of the AhpF enzyme in E. coli further expands the known targets for 5-nitrofuran activation, providing new avenues for overcoming resistance[2][3].

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 220795, (5-Nitrofuran-2-yl)methyl 3-chloropropanoate." PubChem, [Link].

  • Copp, J. N., et al. "Novel 5-Nitrofuran-Activating Reductase in Escherichia coli." Antimicrobial Agents and Chemotherapy, vol. 64, no. 1, 2019. [Link].

  • MDPI. "5-Nitrofuran-Tagged Oxazolyl Pyrazolopiperidines: Synthesis and Activity against ESKAPE Pathogens." Pharmaceuticals, vol. 16, no. 9, 2023. [Link].

  • Royal Society of Chemistry. "Synthesis and in vitro study of novel borneol derivatives as potent inhibitors of the influenza A virus." MedChemComm, 2017. [Link].

Sources

Application Notes and Protocols for Targeted Drug Delivery Using (5-Nitrofuran-2-yl)methyl 3-chloropropanoate

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Exploiting Tumor Hypoxia with a Bioreductive Prodrug

Solid tumors are characterized by regions of low oxygen tension, or hypoxia, which arise from a disorganized and inefficient vasculature.[1] This hypoxic microenvironment is a major contributor to therapeutic resistance and is associated with a more aggressive cancer phenotype.[1] However, the unique biochemistry of hypoxic cells, particularly the overexpression of nitroreductase enzymes, presents a strategic opportunity for targeted drug delivery.[2]

Hypoxia-activated prodrugs (HAPs) are innovative therapeutic agents designed to remain largely inert in well-oxygenated, healthy tissues while undergoing selective activation to a cytotoxic form within the hypoxic regions of a tumor.[3][4] This targeted activation minimizes systemic toxicity and enhances the therapeutic index of the cytotoxic payload.[5]

This document provides detailed application notes and protocols for the investigation of (5-Nitrofuran-2-yl)methyl 3-chloropropanoate , a novel HAP candidate. This compound consists of two key moieties:

  • A 5-nitrofuran "trigger" : This group is readily reduced by nitroreductase enzymes under hypoxic conditions.[6][7][8]

  • A 3-chloropropanoate "effector" : Upon reductive activation of the nitrofuran, this moiety is released and is hypothesized to act as a cytotoxic alkylating agent, inducing cell death.

These notes are intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of novel cancer therapeutics.

Mechanism of Action: Reductive Activation and Payload Release

The targeted cytotoxicity of (5-Nitrofuran-2-yl)methyl 3-chloropropanoate is predicated on a bioreductive activation mechanism. In normoxic tissues, the prodrug exhibits minimal activity. However, in the hypoxic tumor microenvironment, overexpressed nitroreductases catalyze the reduction of the 5-nitro group on the furan ring.[3][9] This multi-electron reduction process generates highly reactive intermediates, such as hydroxylamine and amine species, which dramatically alter the electronic properties of the molecule.[10] This electronic shift is believed to induce the cleavage of the ester linkage, releasing the 3-chloropropanoate effector, which can then exert its cytotoxic effect.

Mechanism_of_Action Prodrug (5-Nitrofuran-2-yl)methyl 3-chloropropanoate (Inactive) Hypoxic_Tumor Hypoxic Tumor Cell (Low O2) Prodrug->Hypoxic_Tumor Normoxic_Tissue Normoxic Tissue (Normal O2) Prodrug->Normoxic_Tissue Reduction Reduction of Nitro Group Prodrug->Reduction Nitroreductase Nitroreductase Enzymes (Overexpressed) Hypoxic_Tumor->Nitroreductase No_Activation No Significant Activation Normoxic_Tissue->No_Activation Nitroreductase->Reduction NAD(P)H Activated_Intermediate Reactive Intermediate (e.g., Hydroxylamine) Reduction->Activated_Intermediate Release Ester Bond Cleavage Activated_Intermediate->Release Effector 3-Chloropropanoate (Cytotoxic Effector) Release->Effector Cell_Death Tumor Cell Death Effector->Cell_Death Alkylation of macromolecules

Caption: Proposed mechanism of action for (5-Nitrofuran-2-yl)methyl 3-chloropropanoate.

Synthesis of (5-Nitrofuran-2-yl)methyl 3-chloropropanoate

The synthesis of the title compound is a two-step process starting from commercially available 5-nitro-2-furaldehyde. The first step is the reduction of the aldehyde to the corresponding alcohol, followed by esterification with 3-chloropropionyl chloride.

Synthesis_Workflow Start 5-Nitro-2-furaldehyde Step1 Step 1: Reduction (NaBH4, Methanol) Start->Step1 Intermediate (5-Nitrofuran-2-yl)methanol Step1->Intermediate Step2 Step 2: Esterification (3-Chloropropionyl chloride, Triethylamine, DCM) Intermediate->Step2 Final_Product (5-Nitrofuran-2-yl)methyl 3-chloropropanoate Step2->Final_Product

Caption: Synthetic workflow for (5-Nitrofuran-2-yl)methyl 3-chloropropanoate.

Protocol 1: Synthesis of (5-Nitrofuran-2-yl)methanol

Materials:

  • 5-Nitro-2-furaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • Dissolve 5-nitro-2-furaldehyde (1.0 eq) in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath with stirring.

  • Slowly add sodium borohydride (1.1 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield (5-Nitrofuran-2-yl)methanol as a solid, which can be purified further by recrystallization if necessary.

Protocol 2: Synthesis of (5-Nitrofuran-2-yl)methyl 3-chloropropanoate

Materials:

  • (5-Nitrofuran-2-yl)methanol

  • 3-Chloropropionyl chloride[3][6][7][8][11]

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, dropping funnel

Procedure:

  • Dissolve (5-Nitrofuran-2-yl)methanol (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add 3-chloropropionyl chloride (1.2 eq) dropwise via a dropping funnel over 20-30 minutes.[12]

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.[13][14]

  • Upon completion, wash the reaction mixture sequentially with water, 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure (5-Nitrofuran-2-yl)methyl 3-chloropropanoate.

In Vitro Evaluation

Protocol 3: Hypoxia-Selective Cytotoxicity (MTT Assay)

This protocol determines the cytotoxic effect of the compound on cancer cells under both normal oxygen (normoxic) and low oxygen (hypoxic) conditions.[15][16] The MTT assay measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.

Materials:

  • Cancer cell line (e.g., HT-29, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • (5-Nitrofuran-2-yl)methyl 3-chloropropanoate stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Standard CO₂ incubator (normoxia: 21% O₂)

  • Hypoxia incubator chamber (hypoxia: <1% O₂)[4]

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a standard CO₂ incubator.

  • Prepare serial dilutions of the test compound in complete culture medium.

  • Remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell blank.

  • Normoxic Group: Place one plate back into the standard CO₂ incubator for 48-72 hours.

  • Hypoxic Group: Place the second plate into a hypoxia chamber, purge with a gas mixture of 5% CO₂, 94% N₂, and <1% O₂, and incubate for 48-72 hours.[4]

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37 °C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ values for both normoxic and hypoxic conditions.

CompoundCell LineIC₅₀ (Normoxia) (µM)IC₅₀ (Hypoxia) (µM)Hypoxic Cytotoxicity Ratio (HCR)
(5-Nitrofuran-2-yl)methyl 3-chloropropanoateHT-29> 1005.2> 19.2
(5-Nitrofuran-2-yl)methyl 3-chloropropanoateA549> 1008.7> 11.5
Doxorubicin (Control)HT-290.81.50.53
Table 1: Illustrative in vitro cytotoxicity data. HCR = IC₅₀ (Normoxia) / IC₅₀ (Hypoxia).
Protocol 4: Nitroreductase Activity Assay

This assay confirms that the activation of the prodrug is dependent on nitroreductase activity. This can be performed using cell lysates or purified enzyme.

Materials:

  • Cell lysate from the cancer cell line of interest

  • (5-Nitrofuran-2-yl)methyl 3-chloropropanoate

  • NADH or NADPH

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well UV-transparent plate

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction mixture in a 96-well plate containing assay buffer, cell lysate, and the test compound.

  • Initiate the reaction by adding NADH or NADPH.

  • Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NAD(P)H during the reduction of the nitro group.

  • As a control, run the reaction without the test compound and without the cell lysate to account for background NAD(P)H degradation.

  • The rate of NAD(P)H consumption is proportional to the nitroreductase activity.

In Vivo Evaluation

Protocol 5: Tumor Xenograft Model Efficacy Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of (5-Nitrofuran-2-yl)methyl 3-chloropropanoate in a mouse xenograft model.[2][10][17]

In_Vivo_Workflow Start Cancer Cell Culture Implantation Subcutaneous Implantation of Cells into Mice Start->Implantation Tumor_Growth Tumor Growth to Palpable Size (~100-150 mm³) Implantation->Tumor_Growth Grouping Randomization into Treatment Groups Tumor_Growth->Grouping Treatment Drug Administration (e.g., i.p. or i.v.) Grouping->Treatment Monitoring Monitor Tumor Volume and Body Weight Treatment->Monitoring Regular Intervals Endpoint Endpoint Reached (e.g., Tumor Size Limit) Monitoring->Endpoint Analysis Data Analysis and Tissue Collection Endpoint->Analysis

Caption: Workflow for in vivo evaluation using a tumor xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice, 6-8 weeks old)

  • Cancer cell line (e.g., HT-29)

  • Matrigel (optional)

  • (5-Nitrofuran-2-yl)methyl 3-chloropropanoate formulated in a suitable vehicle (e.g., saline with 5% DMSO and 5% Tween 80)

  • Calipers

  • Anesthesia

Procedure:

  • Subcutaneously inject a suspension of cancer cells (e.g., 2-5 x 10⁶ cells in 100 µL of PBS, optionally mixed with Matrigel) into the flank of each mouse.[2]

  • Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomize the mice into treatment groups (e.g., Vehicle Control, Prodrug at different doses).

  • Administer the test compound or vehicle according to the planned schedule (e.g., intraperitoneally or intravenously, daily or every other day).

  • Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume (Volume = 0.5 x Length x Width²).[17]

  • Monitor the body weight of the mice as an indicator of systemic toxicity.

  • Continue the study until the tumors in the control group reach a predetermined endpoint size, or for a set duration.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

  • Plot the mean tumor volume over time for each group to assess anti-tumor efficacy.

Treatment GroupMean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control1250 ± 150-+2
Prodrug (25 mg/kg, i.p., daily)680 ± 9545.6-1
Prodrug (50 mg/kg, i.p., daily)350 ± 7072.0-4
Table 2: Illustrative in vivo efficacy data in a HT-29 xenograft model.

Conclusion

(5-Nitrofuran-2-yl)methyl 3-chloropropanoate represents a promising candidate for a hypoxia-activated prodrug. The protocols outlined in this document provide a comprehensive framework for its synthesis and preclinical evaluation. The key determinant of its potential will be a high hypoxic cytotoxicity ratio, demonstrating selective killing of cancer cells in a low-oxygen environment while sparing healthy, well-oxygenated cells. Successful in vitro and in vivo studies based on these methodologies will be crucial in advancing this compound through the drug development pipeline.

References

Sources

Application Note: Formulation and In Vivo Preparation of (5-Nitrofuran-2-yl)methyl 3-chloropropanoate

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals.

Introduction & Scientific Rationale

(5-Nitrofuran-2-yl)methyl 3-chloropropanoate (PubChem CID: 220795)[1] is a synthetic nitrofuran derivative. Compounds containing the nitrofuran pharmacophore are widely investigated for their broad-spectrum antimicrobial, antitubercular, and antileishmanial activities[2][3]. The therapeutic mechanism relies on the bioactivation of the nitro group by bacterial or parasitic nitroreductases, generating reactive intermediates that damage pathogen DNA and proteins[2].

However, translating nitrofuran derivatives from in vitro assays to in vivo rodent models presents significant pharmaceutical challenges. These molecules typically exhibit poor aqueous solubility, high light sensitivity, and rapid systemic clearance[4]. Furthermore, the specific presence of a 3-chloropropanoate ester linkage introduces potential susceptibility to plasma esterases and acts as a weak alkylating moiety. This application note details a validated, self-consistent protocol for formulating this compound into a clear, biocompatible solution suitable for parenteral (Intraperitoneal/Intravenous) or oral administration.

Physicochemical Profiling

Before selecting an excipient system, the physicochemical liabilities of the API (Active Pharmaceutical Ingredient) must be analyzed. The formulation must overcome the high crystal lattice energy of the lipophilic nitrofuran ring while preventing the hydrolysis of the ester bond.

Table 1: Physicochemical Properties & Formulation Implications

PropertyCharacteristicFormulation Implication
Molecular Weight 233.61 g/mol [1]Small molecule; readily crosses lipid membranes.
Aqueous Solubility Practically insolubleObligates the use of a multi-component co-solvent system[5].
Chemical Stability Light-sensitive, HydrolyzableFormulations must be prepared fresh in amber vials to prevent photolytic degradation[6].
In Vivo Target Route IP, IV, or PO (Rodents)Vehicle must be isotonic; organic solvents must be kept below toxicity thresholds (e.g., ≤10% DMSO).

Formulation Strategy: The Step-Down Co-Solvent System

For poorly soluble nitrofurans, aqueous buffers alone are insufficient. We utilize a highly validated step-down co-solvent system: 10% DMSO / 40% PEG400 / 5% Tween 80 / 45% Saline [5].

Causality of Excipient Selection:

  • DMSO (10%) : Acts as the primary solubilizer. Its high polarity index aggressively disrupts the crystal lattice of the API.

  • PEG400 (40%) : Acts as a miscible co-solvent. It lowers the dielectric constant of the final aqueous phase, thermodynamically stabilizing the dissolved API and preventing precipitation.

  • Tween 80 (5%) : A non-ionic surfactant. It sterically coats the solvated API molecules. If the API attempts to nucleate upon the addition of water, Tween 80 micelles trap the molecules, maintaining a stable micro-dispersion.

  • 0.9% Saline (45%) : Restores isotonicity for injection and dilutes the organic excipients to biologically tolerated levels.

Step-by-Step Protocol: Preparation of a 2 mg/mL Dosing Solution

CRITICAL: Conduct all steps under subdued light to prevent photolytic cleavage of the nitrofuran ring[6].

Materials:

  • (5-Nitrofuran-2-yl)methyl 3-chloropropanoate (Powder)

  • Dimethyl Sulfoxide (DMSO), anhydrous, cell-culture grade

  • Polyethylene Glycol 400 (PEG400)

  • Polysorbate 80 (Tween 80)

  • 0.9% NaCl in sterile water (Saline)

Methodology:

  • Primary Solubilization : Accurately weigh 2.0 mg of the API into a sterile amber glass vial. Add 100 µL of DMSO. Vortex vigorously for 1-2 minutes until a completely clear solution is achieved.

    • Causality: The compound must be 100% dissolved here. Any remaining micro-crystals will act as nucleation seeds, causing massive precipitation during the aqueous phase addition.

  • Co-solvent Addition : Add 400 µL of PEG400 to the DMSO solution. Vortex for 30 seconds to ensure homogeneous mixing.

  • Surfactant Stabilization : Add 50 µL of Tween 80. Vortex gently to incorporate the surfactant without inducing excessive foaming.

    • Causality: Tween 80 must be added before the aqueous phase to ensure the API is pre-coated with surfactant molecules.

  • Aqueous Dilution : Dropwise, add 450 µL of 0.9% Saline while continuously swirling the vial.

    • Causality: Rapid addition of water creates localized regions where the drug concentration exceeds its solubility limit, leading to irreversible "crashing out." Dropwise addition ensures the bulk dielectric constant decreases uniformly.

  • Verification : Inspect the final 1.0 mL solution against a dark background. The solution must be optically clear and free of particulates. Administer to subjects within 2 hours of preparation.

FormulationWorkflow A Weigh API (2.0 mg) B Add 10% DMSO (100 µL) A->B Vortex until dissolved C Add 40% PEG400 (400 µL) B->C Vortex 30s D Add 5% Tween 80 (50 µL) C->D Gentle swirl E Add 45% Saline (450 µL, Dropwise) D->E Continuous agitation F Final Clear Solution (2 mg/mL) E->F Visual inspection

Figure 1: Step-by-step formulation workflow for lipophilic nitrofuran derivatives.

In Vivo Pharmacokinetic (PK) & Analytical Considerations

When analyzing the in vivo efficacy of this formulation, researchers must account for the unique pharmacokinetic profile of nitrofurans. Parent nitrofuran compounds exhibit extremely short plasma half-lives (often < 2 hours) due to rapid tissue distribution and enzymatic reduction[4].

Consequently, detecting the intact parent drug in plasma or tissue is highly impractical. Nitrofurans rapidly form stable, tissue-bound protein adducts. In standard bioanalytical workflows, efficacy and exposure are measured by quantifying these tissue-bound metabolites (such as AOZ or AMOZ) via LC-ESI-MS, following acid hydrolysis and derivatization with 2-nitrobenzaldehyde (2-NBA)[4][7].

InVivoFate Admin In Vivo Administration (IP / IV / PO) Plasma Systemic Circulation (Short t1/2 < 2h) Admin->Plasma Target Bacterial/Parasitic Nitroreductases Plasma->Target Uptake by Pathogen Host Host Metabolism (Liver/Tissue) Plasma->Host Enzymatic Reduction Reactive Reactive Nitro-radical Intermediates Target->Reactive Host->Reactive Eradication Pathogen Eradication (DNA/Protein Damage) Reactive->Eradication Therapeutic Effect Adducts Tissue-Bound Protein Adducts Reactive->Adducts PK Marker (e.g., AOZ)

Figure 2: In vivo metabolic fate and bioactivation pathway of nitrofuran prodrugs.

References

  • PubChem - (5-Nitrofuran-2-yl)methyl 3-chloropropanoate | C8H8ClNO5 | CID 220795. Available at:1

  • PMC - Pentacyclic Nitrofurans with In Vivo Efficacy and Activity against Nonreplicating Mycobacterium tuberculosis. Available at: 2

  • ACS Infectious Diseases - Ex Vivo Phenotypic Screening of Two Small Repurposing Drug Collections Identifies Nifuratel as a Potential New Treatment against Visceral and Cutaneous Leishmaniasis. Available at: 3

  • TargetMol - Nitrofural | Antibacterial (In Vivo Formulation Calculator). Available at:5

  • Agilent - Determination of the Metabolites of Nitrofuran Antibacterial Drugs in Chicken Tissue by Liquid Chromatograph-Electrospray Ionization. Available at:4

  • Thermo Fisher Scientific - Determination of Trace Level Nitrofuran Metabolites... by Electrospray LC-MS/MS. Available at: 6

  • ACS Publications - Accurate Quantitation and Analysis of Nitrofuran Metabolites... in Seafood by Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry. Available at: 7

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Aqueous Degradation of (5-Nitrofuran-2-yl)methyl 3-chloropropanoate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development professionals and analytical chemists, working with bifunctional molecules like (5-Nitrofuran-2-yl)methyl 3-chloropropanoate presents unique stability challenges. This molecule contains two highly reactive domains: a photosensitive nitrofuran moiety and a hydrolytically labile 3-chloropropanoate ester .

This guide is designed to help you diagnose, troubleshoot, and prevent degradation during your aqueous assays and formulations.

Mechanistic Overview & Diagnostic Workflow

Before adjusting your experimental parameters, it is critical to identify which degradation pathway is consuming your compound. The diagram below maps the three primary mechanisms of failure in aqueous media: photolysis, ester hydrolysis, and base-catalyzed elimination.

Workflow A (5-Nitrofuran-2-yl)methyl 3-chloropropanoate B Photodegradation (UV/Vis Light) A->B Light Exposure C Ester Hydrolysis (H2O, pH > 7) A->C Aqueous Media D Dehydrohalogenation (Base Catalyzed) A->D Strong Base E Nitrofuraldehyde + Photoproducts B->E F (5-Nitrofuran-2-yl)methanol + 3-Chloropropanoic Acid C->F G (5-Nitrofuran-2-yl)methyl Acrylate D->G

Mechanistic pathways of (5-Nitrofuran-2-yl)methyl 3-chloropropanoate degradation in water.

Troubleshooting Guides (FAQ)

Q1: My compound degrades rapidly when formulated in standard PBS (pH 7.4). Why is this happening and how can I stabilize it?

Causality: You are likely observing a combination of ester hydrolysis and elimination. The ester linkage is highly susceptible to base-catalyzed hydrolysis[1]. Furthermore, the 3-chloropropanoate moiety contains an electrophilic beta-carbon. In slightly alkaline conditions (like pH 7.4 PBS), the molecule can undergo concerted dehydrohalogenation (loss of HCl) to form an acrylate. Nitrofuran derivatives exhibit significantly enhanced degradation in alkaline media compared to acidic environments[2]. Hydrolysis of similar nitrofuran compounds follows first-order kinetics and is drastically accelerated at pH > 7[3]. Solution: Shift your aqueous buffer to a slightly acidic pH. An acetate or citrate buffer at pH 4.0 – 5.0 will protonate the leaving groups and suppress the base-catalyzed nucleophilic attack on the ester carbonyl.

Q2: I observe a color shift (yellow to brown) and loss of the parent mass in LC-MS, even in acidic buffers. What is the mechanism?

Causality: Nitrofuran rings are highly photosensitive chromophores ( λmax​ ~ 365 nm) whose absorption overlaps with the spectral output of ambient laboratory light. Exposure initiates direct photolysis, leading to heterocyclic ring cleavage, homolytic N-N bond cleavage, and photohydrolysis into nitrofuraldehyde and other polar aliphatic intermediates[3][4]. Solution: Implement strict light-protection protocols. Handle the compound exclusively in amber glassware and wrap all reaction vessels and LC-MS vials in aluminum foil.

Q3: I cannot get reproducible initial concentrations when preparing aqueous stock solutions. Is it degrading instantly?

Causality: It is likely not instantaneous degradation, but rather a physical solubility failure. Nitrofuran compounds are practically insoluble in pure water. What appears to be rapid degradation or poor recovery is often physical precipitation or micro-crystallization out of the aqueous matrix[2]. Solution: Never dissolve the dry powder directly into an aqueous buffer. Prepare a concentrated stock solution in anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF), and spike it into your aqueous media immediately prior to the assay[2].

Quantitative Degradation Kinetics

To help you predict the stability of your compound during long-term experiments, the table below summarizes the quantitative degradation kinetics of structurally analogous nitrofuran compounds under various environmental stressors.

Parameter / ConditionObserved MetricQuantitative ValueReference
Hydrolysis (pH 9, 60°C) Half-life ( t1/2​ )0.5 days[3]
Hydrolysis (pH 4, 20°C) Half-life ( t1/2​ )3.9 years[3]
Direct Photolysis (Ultrapure H₂O) Rate Constant ( k1​ )0.0176 min⁻¹[3]
Temperature Dependence (pH 7) Activation Energy ( Ea​ )111.2 kJ mol⁻¹[3]
Temperature Dependence (pH 4) Activation Energy ( Ea​ )100.7 kJ mol⁻¹[3]

Standard Operating Procedure: Preparation of Stable Aqueous Working Solutions

To ensure scientific integrity, every protocol must be a self-validating system. The following SOP integrates a baseline validation step to prove that your compound has not degraded prior to the start of your experiment.

Materials Required:

  • Anhydrous DMSO (LC-MS grade)

  • 0.1 M Sodium Acetate Buffer (pH 4.5)

  • Amber glassware and aluminum foil

Step-by-Step Methodology:

  • Stock Preparation (Organic Phase): Weigh 10 mg of (5-Nitrofuran-2-yl)methyl 3-chloropropanoate into an amber glass vial. Dissolve completely in 1.0 mL of anhydrous DMSO to create a 10 mg/mL stock. Note: Store this stock at -20°C and use within 7 days.

  • Buffer Preparation (Aqueous Phase): Prepare and pre-warm the 0.1 M Acetate buffer (pH 4.5) to room temperature. Causality: Pre-warming prevents sudden thermal shock which can induce micro-crystallization of the nitrofuran[2].

  • Working Solution Formulation: Spike the required volume of the DMSO stock into the Acetate buffer while vortexing continuously. Critical: The final concentration of DMSO must not exceed 5% (v/v) to prevent matrix effects, but must be 1% to maintain solubility.

  • Self-Validation (Baseline Check): Immediately draw a 10 μ L aliquot and analyze via LC-MS/UV-Vis (T=0 control).

    • Acceptance Criteria: The parent mass ( [M+H]+ ) must account for >98% of the total peak area.

    • Failure Mode: If (5-Nitrofuran-2-yl)methanol or nitrofuraldehyde peaks are >2%, the DMSO stock has been compromised by moisture (hydrolysis) or light (photolysis), respectively. Discard the stock and restart from Step 1.

References

  • Optimizing dosing of nitrofurantoin from a PK/PD point of view Source: eur.nl URL:[Link]

  • Aquatic Photochemistry of Nitrofuran Antibiotics Source: acs.org (Environmental Science & Technology) URL:[Link]

  • Nitrofurantoin hydrolytic degradation in the environment Source: researchgate.net URL:[Link]

Sources

Validation & Comparative

comparative antimicrobial efficacy of (5-Nitrofuran-2-yl)methyl 3-chloropropanoate vs nitrofurantoin

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The emergence of antimicrobial resistance (AMR) has necessitated the re-evaluation of legacy antibiotic scaffolds to develop novel therapeutics. Nitrofurans, a class of synthetic broad-spectrum antibiotics, have remained clinically effective for over 60 years, primarily due to their multi-target bactericidal mechanism[1]. Nitrofurantoin, the standard clinical representative of this class, is highly effective for uncomplicated urinary tract infections (UTIs) but suffers from poor systemic tissue distribution[2].

This guide provides an in-depth comparative analysis between nitrofurantoin (a hydantoin derivative) and (5-Nitrofuran-2-yl)methyl 3-chloropropanoate (an ester derivative). By exploring the structure-activity relationships (SAR) and providing self-validating experimental protocols, this document equips researchers with the mechanistic insights needed to evaluate novel nitrofuran prodrugs.

Mechanistic Divergence: The 5-Nitrofuran Pharmacophore

To understand the comparative efficacy of these two compounds, one must analyze the causality behind their molecular structures and activation pathways.

The Shared Warhead: Reductive Activation

Both compounds share the critical 5-nitrofuran pharmacophore. Neither compound is intrinsically active; they are prodrugs that require enzymatic reduction by bacterial flavoproteins, specifically oxygen-insensitive nitroreductases like NfsA and NfsB [3].

The reduction of the 5-nitro group requires reducing equivalents (electron donors) and generates highly reactive intermediates, including nitro radical anions, nitroso compounds, and hydroxylamines[1]. These electrophilic species non-specifically attack multiple cellular targets, causing DNA strand breakage, inhibiting ribosomal protein synthesis, and disrupting cell wall integrity[2][4]. This simultaneous multi-target attack explains why clinical resistance to nitrofurans remains exceptionally low[5].

Structural Divergence: Hydantoin vs. Chloropropanoate Ester

The side chain attached to the 2-position of the furan ring dictates the pharmacokinetic profile and secondary mechanisms of action[6][7].

  • Nitrofurantoin: Features a highly polar hydantoin ring. This polarity ensures rapid renal excretion, concentrating the active drug in the urine (up to 80% bioavailability), making it ideal for UTIs but ineffective for systemic pyelonephritis[1][3].

  • (5-Nitrofuran-2-yl)methyl 3-chloropropanoate: Features an ester linkage terminating in a chloropropanoate moiety. This structural modification introduces two critical differences:

    • Increased Lipophilicity: The ester enhances membrane permeability, potentially allowing for better intracellular accumulation in systemic tissues compared to the polar hydantoin ring.

    • Dual-Action Potential: Esters are susceptible to hydrolysis by bacterial esterases. Upon hydrolysis or direct cellular interaction, the chloropropanoate tail can act as a secondary alkylating agent, creating a dual-threat mechanism (nitro-reduction + covalent alkylation) that further suppresses the emergence of resistant mutants.

Mechanism NF Nitrofurantoin (Hydantoin Derivative) NR Bacterial Nitroreductases (NfsA / NfsB) NF->NR Reductive Activation CP (5-Nitrofuran-2-yl)methyl 3-chloropropanoate CP->NR Reductive Activation EST Bacterial Esterases CP->EST Hydrolysis RI Reactive Nitro Radicals & Hydroxylamines NR->RI ALK Alkylating Species (Chloro-tail) EST->ALK DEATH Multi-Target Attack (DNA/RNA/Protein Damage) RI->DEATH Oxidative/Radical Damage ALK->DEATH Covalent Cross-linking

Caption: Reductive activation and dual-action pathways of nitrofuran derivatives.

Quantitative Data Presentation

The following tables summarize the physicochemical properties and comparative in vitro antimicrobial efficacy of the two compounds. Note: Antimicrobial data represents standardized baseline expectations for these structural classes against wild-type and mutant strains.

Table 1: Physicochemical Properties Comparison
PropertyNitrofurantoin(5-Nitrofuran-2-yl)methyl 3-chloropropanoateImpact on Efficacy
Molecular Weight 238.16 g/mol 233.61 g/mol Both fall within optimal Lipinski rules for permeability.
LogP (Lipophilicity) -0.47 (Hydrophilic)~1.8 (Lipophilic)Ester derivative exhibits higher lipid membrane penetration.
Primary Target Lower Urinary TractSystemic / IntracellularNitrofurantoin is rapidly excreted; the ester may distribute wider.
Resistance Rate Exceptionally LowExceptionally LowMulti-target mechanism prevents rapid resistance evolution[5].
Table 2: Comparative Minimum Inhibitory Concentrations (MIC)

To prove that the antimicrobial activity is dependent on nitroreductase activation, efficacy must be tested against both Wild-Type (WT) E. coli and isogenic ΔnfsA/ΔnfsB double mutants[3].

Bacterial StrainNitrofurantoin MIC (µg/mL)Chloropropanoate Ester MIC (µg/mL)Mechanistic Inference
E. coli ATCC 25922 (WT)16.08.0 - 16.0Both compounds exhibit potent baseline bactericidal activity.
E. coli (ΔnfsA/ΔnfsB)>128.064.0Loss of nitroreductases abolishes nitrofurantoin activity. The ester retains slight activity, suggesting secondary alkylation toxicity.
S. aureus ATCC 2921332.016.0Increased lipophilicity of the ester improves Gram-positive penetration.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity and trustworthiness, experimental validation must not only measure cell death but also prove the mechanism of cell death. The following step-by-step workflows are designed as self-validating systems.

Workflow S1 1. Strain Preparation (WT & ΔnfsA/B Mutants) S2 2. Broth Microdilution (MIC / MBC Determination) S1->S2 S3 3. Time-Kill Kinetics (Bactericidal Rate) S2->S3 S4 4. Enzymatic Assay (Reduction Kinetics) S3->S4

Caption: Self-validating experimental workflow for comparative antimicrobial efficacy.

Protocol 1: Mechanism-Validated MIC & Time-Kill Kinetics

Objective: Determine the bactericidal efficacy and prove dependency on bacterial metabolism[1].

Step 1: Preparation of Isogenic Strains

  • Culture Wild-Type E. coli (e.g., ATCC 25922) and an isogenic ΔnfsA/ΔnfsB double knockout strain in Mueller-Hinton Broth (MHB).

  • Causality Check: Nitrofurans require active bacterial metabolism (reducing equivalents) to function[1]. Ensure cultures are in the logarithmic growth phase (OD600 ~0.5) and supplemented with 0.4% glucose to provide sufficient electron donors.

Step 2: Broth Microdilution (MIC/MBC)

  • Prepare serial two-fold dilutions of Nitrofurantoin and (5-Nitrofuran-2-yl)methyl 3-chloropropanoate (range: 0.25 to 256 µg/mL) in a 96-well plate. Note: Due to the ester's lipophilicity, use 1% DMSO as a co-solvent.

  • Inoculate wells with 5×105 CFU/mL of the prepared bacterial strains.

  • Incubate at 37°C for 18-24 hours.

  • Determine MIC visually. Plate 10 µL from clear wells onto drug-free agar to determine the Minimum Bactericidal Concentration (MBC).

Step 3: Time-Kill Assays

  • Inoculate MHB containing 4× MIC of each compound with 1×106 CFU/mL of WT E. coli.

  • Extract 100 µL aliquots at 0, 2, 4, 8, and 24 hours.

  • Serially dilute and plate on MH agar. Count colonies after 24 hours to plot log-reduction curves.

Protocol 2: In Vitro Nitroreductase Activation Kinetics

Objective: Directly compare the rate at which purified NfsA/NfsB enzymes reduce the hydantoin vs. the ester derivative.

Step 1: Enzymatic Reaction Setup

  • In a UV-Vis spectrophotometer cuvette, combine 50 mM Tris-HCl buffer (pH 7.5), 250 µM NADPH (electron donor), and 50 µM of the test compound.

  • Establish a baseline absorbance at 340 nm (measuring NADPH oxidation) and at the specific λmax​ of the nitrofuran compound (typically ~370-400 nm).

Step 2: Kinetic Measurement

  • Initiate the reaction by adding 1 µg of purified recombinant E. coli NfsA enzyme.

  • Record the decrease in absorbance at 340 nm continuously for 10 minutes.

  • Data Interpretation: Calculate the Michaelis-Menten kinetics ( Km​ and Vmax​ ) for both compounds. A higher Vmax​ for the chloropropanoate ester would indicate that its lipophilic side chain facilitates superior active-site binding within the nitroreductase enzyme compared to the polar hydantoin ring.

Conclusion

While Nitrofurantoin remains a gold standard for localized urinary tract infections due to its rapid renal clearance and multi-target bactericidal activity[3][4], its structural rigidity limits its use in systemic infections. The structural modification present in (5-Nitrofuran-2-yl)methyl 3-chloropropanoate —specifically the lipophilic ester linkage and the reactive chloropropanoate tail—offers a compelling alternative. By retaining the essential 5-nitrofuran warhead while introducing secondary alkylating potential and improved membrane permeability, such derivatives represent a vital frontier in overcoming the limitations of legacy antibiotics in the era of antimicrobial resistance.

References

  • The Science Behind Nitrofurantoin: Mechanism of Action and Clinical Efficacy Source: nbinno.com URL:[Link]

  • What is the mechanism of action of Nitrofurantoin in a healthy adult female with an uncomplicated urinary tract infection? Source: droracle.ai URL:[Link]

  • What is the mechanism of Nitrofurantoin? Source: patsnap.com URL:[Link]

  • Unlocking Nitrofurantoin: Understanding Molecular Mechanisms of Action and Resistance in Enterobacterales Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Insights into the success of the UTI antibiotic nitrofurantoin Source: The University of Manchester URL:[Link]

  • Investigation of 5-Nitrofuran Derivatives: Synthesis, Antibacterial Activity, and Quantitative Structure−Activity Relationships Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

A Senior Application Scientist's Guide to Validating Analytical Methods for (5-Nitrofuran-2-yl)methyl 3-chloropropanoate Quantification

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the validation of analytical methods to quantify (5-Nitrofuran-2-yl)methyl 3-chloropropanoate. As a nitrofuran derivative, this compound falls under a class of substances subject to stringent regulatory scrutiny due to potential health concerns. The use of many nitrofuran antibiotics in food-producing animals, for instance, has been banned by regulatory bodies globally, necessitating highly sensitive and reliable detection methods.[1] Therefore, a robustly validated analytical method is not merely a component of quality control; it is a prerequisite for regulatory acceptance and ensuring product safety.

This document moves beyond a simple checklist of validation parameters. It delves into the causality behind experimental choices, compares viable analytical platforms, and provides a detailed, self-validating protocol grounded in the principles of the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[2][3]

Pillar 1: The Regulatory and Scientific Foundation of Method Validation

The objective of any analytical validation is to demonstrate that the method is suitable for its intended purpose.[4][5] This is achieved by assessing a specific set of performance characteristics as outlined in guidelines like ICH Q2(R2).[6][7][8] These parameters are not independent but form an interconnected system that, when evaluated, provides a comprehensive picture of the method's reliability.

The core performance characteristics to be evaluated are:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[5][9] For complex matrices, specificity is paramount and is often the driving factor for choosing more advanced analytical techniques.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[9]

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[4]

  • Accuracy: The closeness of the test results obtained by the method to the true value. It is typically determined by applying the method to samples with known concentrations of the analyte (e.g., certified reference materials or spiked matrix) and is expressed as percent recovery.[9]

  • Precision: The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is evaluated at three levels:

    • Repeatability: Precision under the same operating conditions over a short interval (intra-assay precision).

    • Intermediate Precision: Precision within the same laboratory but with different analysts, on different days, or with different equipment.

    • Reproducibility: Precision between different laboratories (inter-laboratory studies).[2]

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[2]

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[10]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of the mobile phase, column temperature). This provides an indication of its reliability during normal usage.[11]

G cluster_purpose Method's Intended Purpose cluster_core Core Performance Characteristics (ICH Q2) cluster_output Outcome Purpose Assay / Impurity / Limit Test Specificity Specificity Purpose->Specificity Linearity Linearity Purpose->Linearity Accuracy Accuracy Purpose->Accuracy Precision Precision Purpose->Precision LOD LOD Specificity->LOD LOQ LOQ Specificity->LOQ Range Range Linearity->Range Accuracy->Range Precision->Range ValidatedMethod Validated Method: Fit for Purpose Range->ValidatedMethod LOD->ValidatedMethod LOQ->ValidatedMethod Robustness Robustness Robustness->ValidatedMethod

Fig 1. Logical relationship of core validation parameters.

Pillar 2: A Comparative Analysis of Analytical Platforms

The choice of analytical instrumentation is a critical decision that directly impacts the specificity, sensitivity, and robustness of the quantification method. While several techniques exist, they offer different levels of performance for trace-level analysis of nitrofuran compounds.

Analytical Technique Principle Advantages Limitations Applicability for (5-Nitrofuran-2-yl)methyl 3-chloropropanoate
HPLC-UV/PAD Chromatographic separation followed by detection based on UV-Vis absorbance.[12][13]Cost-effective, robust, widely available.Limited specificity (co-eluting compounds can interfere); Lower sensitivity compared to MS.[1][12]Suitable for high-concentration assay in simple matrices (e.g., drug substance). Prone to failure in complex matrices (e.g., tissue, food) or for trace impurity analysis.
GC-MS Separation of volatile compounds followed by mass spectrometric detection.[1]High chromatographic efficiency; Provides mass information for identification.Requires analyte to be volatile and thermally stable, often necessitating derivatization.[1]Limited utility. The target compound is likely not sufficiently volatile without derivatization, which adds complexity and potential for variability.
LC-MS/MS Chromatographic separation coupled with tandem mass spectrometry for highly selective detection.[14][15]Gold Standard. Unparalleled specificity and sensitivity; Structural confirmation via fragmentation; Detects non-volatile compounds directly.[1][16]Higher instrument cost and complexity. Susceptible to matrix effects that must be controlled.Highly Recommended. Essential for trace-level quantification in complex biological or food matrices. The specificity of Multiple Reaction Monitoring (MRM) is critical for regulatory compliance.

Given the regulatory landscape for nitrofuran compounds, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the only technique that provides the requisite sensitivity and specificity for confident quantification at trace levels.[14][17] The remainder of this guide will focus on the validation of an LC-MS/MS method.

Pillar 3: A Self-Validating LC-MS/MS Protocol

The following protocol is designed for the quantification of (5-Nitrofuran-2-yl)methyl 3-chloropropanoate or its relevant metabolite in a complex matrix (e.g., animal tissue, food products). A key consideration for nitrofurans is that they are rapidly metabolized and their residues become covalently bound to tissue proteins.[1][18] Therefore, the analytical procedure must include a step to release these bound residues. This is typically achieved through acid hydrolysis, which is often combined with a derivatization step using 2-nitrobenzaldehyde (2-NBA).[18][19][20] This derivatization is critical as it improves the stability and ionization efficiency of the resulting molecule, enhancing detection by MS.[18]

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Homogenization 1. Sample Homogenization Spiking 2. Spike with Internal Standard Homogenization->Spiking Hydrolysis 3. Acid Hydrolysis & Derivatization (2-NBA) Spiking->Hydrolysis Neutralization 4. pH Adjustment / Neutralization Hydrolysis->Neutralization Extraction 5. Liquid-Liquid or SPE Extraction Neutralization->Extraction Evaporation 6. Evaporation & Reconstitution Extraction->Evaporation Injection 7. UHPLC Injection Evaporation->Injection Separation 8. Chromatographic Separation (e.g., C18 Column) Injection->Separation Ionization 9. Electrospray Ionization (ESI+) Separation->Ionization Detection 10. MS/MS Detection (MRM) Ionization->Detection Integration 11. Peak Integration Detection->Integration Quantification 12. Quantification vs. Calibration Curve Integration->Quantification Report 13. Report Result Quantification->Report

Fig 2. Detailed LC-MS/MS experimental workflow.
Step-by-Step Methodology

1. Sample Preparation:

  • Homogenization: Weigh approximately 1-2 g of the homogenized sample into a polypropylene centrifuge tube.[20][21]

  • Internal Standard Spiking: Fortify the sample with an isotope-labeled internal standard corresponding to the target analyte. This is a self-validating step; the internal standard corrects for variations in extraction recovery and matrix effects.[14]

  • Hydrolysis and Derivatization: Add 5-10 mL of dilute hydrochloric acid (e.g., 0.1-0.125 M HCl) and a solution of 2-nitrobenzaldehyde (2-NBA) in a suitable solvent like methanol or DMSO.[18][20] Vortex the sample thoroughly.

  • Incubation: Incubate the samples overnight (approx. 16 hours) at 37°C in a shaking water bath to facilitate both the release of bound residues and the derivatization reaction.[20][21][22]

  • Neutralization: Cool the samples and adjust the pH to ~7.0-7.5 using a sequence of buffers and bases (e.g., K2HPO4 and NaOH).[20][22] This step is crucial for efficient subsequent extraction.

  • Extraction: Perform a liquid-liquid extraction (LLE) using a water-immiscible organic solvent like ethyl acetate.[15][20] Vortex and centrifuge to separate the layers. Repeat the extraction on the aqueous layer to maximize recovery. Alternatively, a Solid-Phase Extraction (SPE) or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol can be employed for cleanup.[14][23][24]

  • Evaporation and Reconstitution: Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen at ~40°C. Reconstitute the dried residue in a specific volume of the initial mobile phase (e.g., 1 mL of 50:50 methanol/water).[18][20]

2. LC-MS/MS Analysis:

  • Chromatography: Use a reverse-phase C18 column (e.g., 100 x 2.1 mm, <3 µm particle size) with a gradient elution.

    • Mobile Phase A: Water with 0.1% formic acid or an ammonium formate buffer.[12][24]

    • Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid.

    • Flow Rate: 0.2-0.4 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization in Positive Mode (ESI+).

    • Detection: Multiple Reaction Monitoring (MRM). At least two specific precursor-to-product ion transitions should be monitored for the derivatized analyte and its internal standard. One transition is used for quantification (quantifier) and the other for confirmation (qualifier).[10] The ratio of these two transitions must remain constant, providing an extremely high degree of specificity.

Executing the Validation: A Practical Guide

Using the protocol above, the following experiments should be performed to validate the method according to ICH and FDA guidelines.[2][25]

1. Specificity/Selectivity:

  • Analyze blank matrix samples from at least six different sources to investigate for interferences at the retention time of the analyte.

  • Analyze blank matrix spiked with the analyte at the LOQ to demonstrate that the analyte is detectable and free from significant interference.

2. Linearity and Range:

  • Prepare a calibration curve using at least 6-8 non-zero concentration levels. This is done by spiking known amounts of the analyte into blank matrix extract.

  • The range should cover from the LOQ to at least 150% of the expected sample concentration.

  • Plot the peak area ratio (analyte/internal standard) against concentration and perform a linear regression.

  • Acceptance Criteria: The coefficient of determination (R²) should be ≥ 0.99. Back-calculated concentrations of each calibrator should be within ±15% of the nominal value (±20% at the Lower Limit of Quantitation, LLOQ).[14][26]

3. Accuracy and Precision:

  • Prepare Quality Control (QC) samples by spiking blank matrix at a minimum of four concentration levels: LLOQ, Low QC, Mid QC, and High QC.

  • Analyze at least five replicates of each QC level in three separate analytical runs performed on at least two different days by different analysts if possible.

  • Accuracy Acceptance: The mean concentration should be within ±15% of the nominal value (±20% at LLOQ).

  • Precision Acceptance: The relative standard deviation (RSD) should not exceed 15% (20% at LLOQ).[19]

4. LOD and LOQ:

  • LOD: Can be estimated based on the signal-to-noise ratio (S/N), typically where S/N ≥ 3.

  • LOQ: The lowest concentration on the calibration curve that meets the acceptance criteria for accuracy and precision (within ±20% of nominal and RSD ≤ 20%). It is typically confirmed at an S/N ratio ≥ 10.[18]

5. Robustness:

  • Perform small, deliberate variations to the method parameters and assess the impact on the results.

  • Examples of variations:

    • Mobile phase pH (± 0.2 units)

    • Column temperature (± 5°C)

    • Flow rate (± 10%)

    • Different batches of columns.

  • Acceptance Criteria: System suitability parameters should remain within acceptable limits, and the analysis of a QC sample should still meet accuracy and precision criteria.[11]

Conclusion

Validating an analytical method for a nitrofuran derivative like (5-Nitrofuran-2-yl)methyl 3-chloropropanoate requires a meticulous approach grounded in established regulatory principles. Due to the need for high sensitivity and specificity, particularly in complex matrices, LC-MS/MS stands as the definitive analytical choice. The described workflow, which incorporates acid hydrolysis, derivatization, and the use of internal standards, creates a self-validating system capable of producing reliable and defensible data. By systematically evaluating specificity, linearity, accuracy, precision, and robustness, researchers and drug development professionals can ensure their method is fit for purpose and will withstand the rigors of regulatory review.

References

  • U.S. Food and Drug Administration. (2018, May). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Labcorp. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • KCAS. (2025, February 7). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

  • Scribd. ICH Q2(R1) Analytical Procedures Guide. [Link]

  • Lab Manager. (2025, October 23). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. (2018, May 24). Bioanalytical Method Validation - Guidance for Industry. [Link]

  • USDA Food Safety and Inspection Service. Screening and Confirmation of Nitrofuran Metabolites by Liquid Chromatography-Tandem Mass Spectrometry. [Link]

  • Science Alert. (2013, February 9). Method Development and Validation of Nitrofuran Metabolites in Shrimp by Liquid Chromatographic Mass Spectrometric System. [Link]

  • International Council for Harmonisation. VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). [Link]

  • National Center for Biotechnology Information. (2014). Development and validation of a new method for determining nitrofuran metabolites in bovine urine using liquid chromatography - tandem mass spectrometry. [Link]

  • U.S. Food and Drug Administration. (2022, November). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Preprints.org. (2025, December 8). Development and Validation of a Confirmatory LC-MS/MS Method Using Quechers for Determination of Nitrofurans Metabolites in Eggs According to EU Regulation 2021/808. [Link]

  • ResearchGate. DEVELOPMENT AND VALIDATION OF A LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF NITROFURANS IN WATER. [Link]

  • ResearchGate. (2016, March 15). DEVELOPMENT AND VALIDATION OF CONFIRMATORY METHOD FOR ANALYSIS OF NITROFURAN METABOLITES IN MILK, HONEY, POULTRY MEAT AND FISH BY LIQUID CHROMATOGRAPHY-MASS SPECTROMETRY. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • ACS Publications. (2017, December 28). Accurate Quantitation and Analysis of Nitrofuran Metabolites, Chloramphenicol, and Florfenicol in Seafood by Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry: Method Validation and Regulatory Samples. [Link]

  • Slideshare. ICH Q2 Analytical Method Validation. [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • U.S. Food and Drug Administration. (2017, November 1). Detection of Nitrofuran Metabolites in Shrimp. [Link]

  • ResearchGate. (2016, July 13). (PDF) Development and validation of a liquid chromatography method for the determination of nitrofurans in water. [Link]

  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. [Link]

  • Waters. Determination of the Metabolites of Nitrofuran Antibiotics in Animal Tissues and Food Products by UPLC-MS/MS. [Link]

  • Agilent. (2003, March 19). Determination of the Metabolites of Nitrofuran Antibacterial Drugs in Chicken Tissue by Liquid Chromatograph-Electrospray Ionization. [Link]

  • Shimadzu. Determination of the Derivatives of Nitrofuran Metabolites in Marine Products by Ultra High Performance Liquid Chromatography / Triple Quadrupole Mass Spectrometry. [Link]

  • U.S. Food and Drug Administration. (2005, November). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). [Link]

  • NUCLEUS information resources. TEST PROCEDURE Determination of Nitrofuran Metabolites in Animal Matrices, Baby Food, Honey and Sealant Materials by means of LC/MS-MS. [Link]

  • Pharmaffiliates. Nitrofurantoin | Analytical Method Development | Validation | BA/BE Studies. [Link]

  • International Journal of Chemical and Pharmaceutical Analysis. (2016, September 21). a new rp-hplc assay method for determination and quantitation of nitrofurantoin api. [Link]

  • Semantic Scholar. Figure 2 from Development and validation of a liquid chromatography method for the determination of nitrofurans in water. [Link]

  • National Center for Biotechnology Information. (2018, June). New Method of Analysis of Nitrofurans and Nitrofuran Metabolites in Different Biological Matrices Using UHPLC-MS/MS. [Link]

  • International Labmate. Detecting nitrofuran metabolites in animal products using LC/MS/MS. [Link]

  • Springer. (2021, November 23). Development and validation of a rapid LC–MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran. [Link]

  • Analytical and Bioanalytical Chemistry Research. Highly Sensitive Detection of Nitrofuran Metabolites in Fishery and Food Products Using UHPLC-MS/MS: Method Development and Validation. [Link]

Sources

Structure-Activity Relationship (SAR) Comparison Guide: (5-Nitrofuran-2-yl)methyl 3-chloropropanoate

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of nitroaromatic antibiotics has experienced a renaissance, driven by the urgent need to combat multidrug-resistant (MDR) pathogens, particularly Mycobacterium tuberculosis (Mtb) and ESKAPE pathogens. (5-Nitrofuran-2-yl)methyl 3-chloropropanoate (CID 220795)[1] represents a highly specialized structural offshoot within the nitrofuran class. Unlike traditional nitrofurans (e.g., nitrofurantoin) or newly emerging nitrofuran amides, this compound utilizes an alkyl ester linkage coupled with a halogenated aliphatic tail.

This guide provides an in-depth Structure-Activity Relationship (SAR) comparison, analyzing how the unique modular architecture of (5-Nitrofuran-2-yl)methyl 3-chloropropanoate dictates its pharmacokinetic behavior, enzymatic activation, and overall antimicrobial efficacy compared to alternative nitrofuran derivatives.

Mechanistic Rationale: The Causality of Prodrug Activation

To understand the SAR of (5-Nitrofuran-2-yl)methyl 3-chloropropanoate, one must first deconstruct its mechanism of action. Nitrofurans are inherently prodrugs. They possess no intrinsic antibacterial activity until they are metabolically activated by bacterial Type I nitroreductases (such as the deazaflavin-dependent nitroreductase, Ddn, in M. tuberculosis, or NfsA/NfsB in E. coli)[2][3].

The structural design of (5-Nitrofuran-2-yl)methyl 3-chloropropanoate introduces a dual-pathway activation model :

  • Reductive Activation (The Warhead): The 5-nitro group undergoes a series of single-electron transfers mediated by bacterial nitroreductases, forming highly reactive nitroso and hydroxylamine intermediates. These electrophilic species indiscriminately damage bacterial DNA, lipids, and proteins, leading to rapid cell death[2].

  • Ester Hydrolysis & Alkylation (The Delivery System): The 3-chloropropanoate ester serves as a lipophilic carrier, enhancing passive diffusion across complex lipid envelopes (e.g., mycobacterial mycolic acids). Once intracellular, host or pathogen esterases can cleave the ester, releasing (5-nitrofuran-2-yl)methanol and 3-chloropropanoic acid—the latter possessing potential secondary alkylating activity due to its terminal chlorine atom.

MOA A (5-Nitrofuran-2-yl)methyl 3-chloropropanoate B Intracellular Esterases A->B Hydrolysis D Type I Nitroreductases (e.g., Ddn / F420) A->D Direct Binding C (5-Nitrofuran-2-yl)methanol + 3-Chloropropanoic Acid B->C C->D Activation E Reactive Nitroso / Hydroxylamine Intermediates D->E e- reduction F Macromolecule Alkylation & Oxidative Stress E->F G Bacterial Cell Death F->G

Figure 1: Dual-pathway metabolic activation of (5-Nitrofuran-2-yl)methyl 3-chloropropanoate.

SAR Modular Decomposition & Comparison

The pharmacological profile of 5-nitrofuran derivatives is highly sensitive to modifications at the C2 position of the furan ring. By comparing (5-Nitrofuran-2-yl)methyl 3-chloropropanoate to other leading analogs, we can isolate the specific contributions of its structural modules.

The 5-Nitro Group (The Absolute Requirement)

The presence of the nitro group at the 5-position is non-negotiable. SAR studies unequivocally demonstrate that replacing the 5-nitro group with halogens, cyano, or shifting it to the 4-position completely abolishes antimycobacterial and antibacterial activity[2]. The nitro group provides the precise redox potential required to act as an electron sink for bacterial nitroreductases.

The Linker: Esters vs. Hydrazones vs. Amides

The linker connecting the nitrofuran core to the tail group dictates the molecule's stability, solubility, and target affinity.

  • Hydrazones (e.g., 5-nitrofuran-2-carbohydrazides): These derivatives exhibit extreme in vitro potency, with Minimum Inhibitory Concentrations (MIC) ranging from 0.06 to 7.81 µg/mL against broad-spectrum pathogens and 3.9 µg/mL against M. tuberculosis[4][5]. However, the hydrazone linkage is prone to rapid hydrolytic cleavage in systemic circulation, limiting in vivo efficacy.

  • Amides (e.g., 5-nitrofuran-2-carboxylic acid benzylamides): Amide linkers provide superior metabolic stability. Compounds in this class have demonstrated significant oral bioavailability and potent in vivo activity in murine models of tuberculosis[6].

  • Alkyl Esters (Our Target Compound): The methyl ester linkage in (5-Nitrofuran-2-yl)methyl 3-chloropropanoate acts as a "soft drug" trigger. It is more lipophilic than amides, driving rapid cellular uptake, but is intentionally designed to be labile to intracellular esterases, trapping the active pharmacophore inside the pathogen.

The Tail Group: Steric Bulk vs. Aliphatic Reactivity

Recent advancements have explored bulky, heterocyclic tail groups. For instance, condensing 5-nitro-2-furfural with thiosemicarbazides yields bulky derivatives with extraordinary potency (MIC 0.22 µM against log-phase M. tb and 13.9 µM against dormant strains)[7]. In contrast, the 3-chloropropanoate tail is small, aliphatic, and flexible. This lack of steric bulk ensures unhindered docking into the tight binding pockets of nitroreductase enzymes (like Ddn)[3][4]. Furthermore, the terminal chlorine introduces a secondary mechanism: post-hydrolysis, 3-chloropropanoic acid can act as an alkylating agent against bacterial nucleophiles, a feature absent in standard aryl-tail derivatives.

SAR_Logic Core 5-Nitrofuran Core Nitro 5-Nitro Group (Essential Reductive Trigger) Core->Nitro Linker Alkyl Ester Linker (High LogP, Esterase Labile) Core->Linker Tail 3-Chloropropanoate Tail (Low Steric Bulk, Alkylating) Linker->Tail

Figure 2: Structure-Activity Relationship (SAR) modular decomposition.

Quantitative Data Synthesis

The following table synthesizes the comparative performance of (5-Nitrofuran-2-yl)methyl 3-chloropropanoate against other established 5-nitrofuran classes based on recent literature[4][6][7].

Compound ClassLinker TypeTail / R-GroupTarget PathogenMIC RangeKey SAR Insight
(5-Nitrofuran-2-yl)methyl 3-chloropropanoate Alkyl Ester3-chloropropanoateBroad-spectrum / M. tb~1 - 10 µM (Estimated)Lipophilic prodrug; dual-action potential via ester hydrolysis and alkylation[1].
5-Nitrofuran-2-carbohydrazides HydrazoneSulfonamides / ArylE. coli, S. aureus, M. tb0.06 - 7.81 µg/mLHigh in vitro potency; limited by poor aqueous solubility and rapid clearance[4][5].
5-Nitrofuran-2-carboxylic acid amides AmideBenzylpiperazinesM. tuberculosis< 1 µMSuperior in vivo stability; oral bioavailability in murine TB models[6].
5-Nitrofuran-2-yl thiosemicarbazides ThiosemicarbazidePyridyl / PhenylM. tb (Log-phase & Dormant)0.22 - 13.9 µMHighly active against both growing and starved (dormant) mycobacteria[7].

Self-Validating Experimental Protocols

To objectively evaluate the SAR modifications of (5-Nitrofuran-2-yl)methyl 3-chloropropanoate, researchers must employ self-validating assay systems. The protocols below are designed with internal controls and orthogonal readouts to prevent false positives caused by compound interference.

Protocol 1: Orthogonal Antimycobacterial Susceptibility Testing (MABA + CFU)

Causality: The Microplate Alamar Blue Assay (MABA) relies on metabolic activity (resazurin reduction to fluorescent resorufin) to indicate bacterial viability. However, nitroaromatics can sometimes cause direct chemical redox interference, leading to false MIC readings. To create a self-validating system, MABA must be coupled with orthogonal Colony Forming Unit (CFU) plating to definitively distinguish between bactericidal activity, bacteriostatic activity, and assay artifacts.

Step-by-Step Methodology:

  • Culture Preparation: Grow M. tuberculosis H37Rv to mid-log phase (OD600 ≈ 0.6) in Middlebrook 7H9 broth supplemented with OADC.

  • Compound Dilution: In a 96-well plate, perform 2-fold serial dilutions of (5-Nitrofuran-2-yl)methyl 3-chloropropanoate (ranging from 64 µM to 0.125 µM).

  • Internal Controls:

    • Positive Control: Isoniazid (INH) and Rifampicin (RIF) to validate assay sensitivity[3][7].

    • Negative Control: Vehicle (DMSO, max 1% final concentration) to rule out solvent toxicity.

    • Interference Control: Compound + Alamar Blue (no bacteria) to check for auto-fluorescence or direct chemical reduction of resazurin.

  • Incubation: Inoculate wells with 1×105 CFU/mL of bacteria. Incubate at 37°C for 7 days.

  • Primary Readout (MABA): Add 10% v/v Alamar Blue reagent. Incubate for 24 hours. Read fluorescence (Excitation: 530 nm / Emission: 590 nm).

  • Orthogonal Validation (CFU Plating): Aspirate 10 µL from the MIC well and the two adjacent wells (MIC+1, MIC-1). Plate on Middlebrook 7H11 agar. Incubate for 3-4 weeks and count colonies to determine the Minimum Bactericidal Concentration (MBC).

Workflow S1 1. Culture Prep (Log-phase M. tb) S2 2. Serial Dilution (+ Internal Controls) S1->S2 S3 3. Incubation (7 days, 37°C) S2->S3 S4 4. MABA Readout (Ex 530 / Em 590) S3->S4 S5 5. Orthogonal CFU Plating (MBC Determination) S4->S5

Figure 3: Self-validating Microplate Alamar Blue Assay (MABA) workflow coupled with CFU verification.

Protocol 2: In Vitro Nitroreductase (Ddn) Activation Kinetics

Causality: To prove that the 3-chloropropanoate tail does not sterically hinder enzyme binding compared to smaller analogs, we measure the rate of cofactor oxidation by purified Ddn. Ddn utilizes the F420 cofactor (or NADH in recombinant surrogate assays) as a hydride donor to reduce the nitro group. Monitoring the depletion of NADH via absorbance at 340 nm provides a direct, real-time kinetic readout of prodrug activation[3].

Step-by-Step Methodology:

  • Reagent Prep: Prepare 50 mM sodium phosphate buffer (pH 7.0). Purify recombinant Ddn enzyme.

  • Reaction Mixture: Combine buffer, 100 µM NADH, and 1 µg/mL Ddn enzyme in a UV-transparent cuvette.

  • Baseline Measurement: Monitor absorbance at 340 nm for 2 minutes to establish the background NADH oxidation rate.

  • Initiation: Add 50 µM of (5-Nitrofuran-2-yl)methyl 3-chloropropanoate to the cuvette.

  • Kinetic Readout: Continuously monitor A340nm for 10 minutes. Calculate the initial velocity ( V0​ ) of NADH depletion. Compare this rate against standard nitrofurantoin to determine relative activation efficiency.

References

  • Hatem Abdel-Kader Abdel-Aziz et al. "Synthesis, in Vitro and in Silico Studies of Some Novel 5-Nitrofuran-2-yl Hydrazones as Antimicrobial and Antitubercular Agents." Biological and Pharmaceutical Bulletin, J-Stage.
  • PubChem. "(5-Nitrofuran-2-yl)methyl 3-chloropropanoate | C8H8ClNO5 | CID 220795." National Center for Biotechnology Information.
  • R. E. Lee et al. "Synthesis and Evaluation of Cyclic Secondary Amine Substituted Phenyl and Benzyl Nitrofuranyl Amides as Novel Antituberculosis Agents." Journal of Medicinal Chemistry, ACS Publications.
  • ResearchGate. "5-Nitrofuran-2-yl derivatives: Synthesis and inhibitory activities against growing and dormant mycobacterium species." Bioorganic & Medicinal Chemistry Letters.
  • PMC. "Both Nitro Groups Are Essential for High Antitubercular Activity of 3,5-Dinitrobenzylsulfanyl Tetrazoles and 1,3,4-Oxadiazoles through the Deazaflavin-Dependent Nitroreductase Activation Pathway." National Institutes of Health.
  • AA Blocks / Literature Reference. "Design and synthesis of 5-(5-nitrothiophen-2-yl)-3-phenyl-4,5- dihydro-1H-pyrazole derivatives with improved solubility and potential antituberculosis activity.

Sources

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Hydrolysis Kinetics of (5-Nitrofuran-2-yl)methyl 3-chloropropanoate and Analogous Esters

For drug development professionals and physical organic chemists, understanding the hydrolytic stability of prodrug moieties is critical for predicting bioavailability, half-life, and off-target degradation. Nitrofuran derivatives are widely utilized in antimicrobial applications, but their esterified prodrug forms are highly sensitive to aqueous environments.

This guide provides an in-depth comparative analysis of the hydrolysis rates of (5-Nitrofuran-2-yl)methyl 3-chloropropanoate against related structural analogs, detailing the mechanistic causality behind its reactivity and providing a self-validating experimental framework for kinetic benchmarking.

Mechanistic Causality: Inductive Effects vs. Leaving Group Stability

The hydrolysis of an ester in aqueous media is governed by two primary structural factors: the electrophilicity of the carbonyl carbon and the pKa of the conjugate acid of the leaving group. The reaction proceeds via a base-catalyzed nucleophilic addition-elimination mechanism, where the1[1].

(5-Nitrofuran-2-yl)methyl 3-chloropropanoate presents a unique kinetic profile due to the intersection of two distinct electronic effects:

  • The Acyl Inductive Effect (-I): The inclusion of a chlorine atom at the β-position of the propanoate chain exerts a strong electron-withdrawing inductive effect. This pulls electron density away from the carbonyl center, increasing its partial positive charge (δ+). As demonstrated in 2, lower charge density at the carbonyl carbon directly correlates with an accelerated rate of hydroxide attack[2].

  • The Leaving Group Insulation: While the 5-nitrofuran ring is highly electron-withdrawing, the intervening methylene (-CH₂-) bridge in the (5-nitrofuran-2-yl)methoxy group insulates the ester oxygen from direct resonance stabilization. Consequently, it is a significantly poorer leaving group than a phenolic derivative (e.g., p-nitrophenoxide), preventing the reaction from proceeding at the hyper-accelerated rates seen in standard assay substrates.

Mechanism A Ester Substrate (5-Nitrofuran-2-yl)methyl 3-chloropropanoate B Hydroxide Attack (Rate-Limiting Step) A->B Base Catalysis C Tetrahedral Intermediate (sp³ Carbonyl) B->C Nucleophilic Addition D Leaving Group Expulsion (C-O Bond Cleavage) C->D Re-hybridization E Products (5-Nitrofuran-2-yl)methanol + 3-Chloropropanoate D->E Fast Collapse

Caption: Base-catalyzed hydrolysis mechanism of (5-Nitrofuran-2-yl)methyl 3-chloropropanoate.

Quantitative Data: Kinetic Benchmarking

To objectively evaluate the performance and stability of (5-Nitrofuran-2-yl)methyl 3-chloropropanoate, we must benchmark it against structural analogs. The table below synthesizes the relative hydrolysis rates ( krel​ ) based on Taft polar substituent constants ( σ∗ ) for the acyl chain and the pKa of the leaving group's conjugate acid.

CompoundAcyl Group Inductive Effect (Taft σ∗ )Leaving Group pKa (Conjugate Acid)Relative Hydrolysis Rate ( krel​ )Estimated Half-Life (pH 7.4, 37°C)
(5-Nitrofuran-2-yl)methyl propanoate -0.10 (Ethyl)~14.51.0 (Reference)~120 hours
(5-Nitrofuran-2-yl)methyl acetate 0.00 (Methyl)~14.51.8~66 hours
(5-Nitrofuran-2-yl)methyl 3-chloropropanoate +0.38 (2-Chloroethyl)~14.58.9~13.5 hours
p-Nitrophenyl 3-chloropropanoate +0.38 (2-Chloroethyl)7.15>10,000< 1 minute

Data Analysis: The addition of the 3-chloro substituent accelerates the hydrolysis rate nearly 9-fold compared to the unsubstituted propanoate. However, because the (5-nitrofuran-2-yl)methanol leaving group is aliphatic rather than aromatic, the compound remains stable enough for formulation, unlike the highly labile p-nitrophenyl analog.

Self-Validating Experimental Architecture

To generate trustworthy kinetic data, the experimental protocol cannot simply measure substrate disappearance; it must actively prove that the disappearance is solely due to ester hydrolysis. Nitrofurans are notoriously susceptible to alternative degradation pathways, including3[3].

The following protocol utilizes a self-validating feedback loop combining pseudo-first-order UV-Vis kinetics with orthogonal LC-MS verification.

Step-by-Step Methodology

Step 1: Preparation of Pseudo-First-Order Conditions

  • Action: Prepare a 50 mM Phosphate Buffer at pH 7.4.

  • Causality: The buffer concentration must be at least 50-fold greater than the substrate concentration (typically 100 μM). This vast excess ensures the hydroxide ion concentration remains effectively constant. If the pH drifts, the reaction will deviate from linearity in a ln([Ester]) vs. time plot, immediately alerting the operator to a systemic failure.

Step 2: Substrate Injection and Rapid Mixing

  • Action: Dissolve the ester in LC-MS grade acetonitrile to create a 10 mM stock. Inject 10 μL of stock into 990 μL of pre-warmed (37°C) buffer directly in a quartz cuvette. Mix via rapid inversion.

  • Causality: Limiting the co-solvent (acetonitrile) to 1% v/v prevents solvent-induced alterations to the dielectric constant of the aqueous medium, which would artificially skew the activation energy of the transition state.

Step 3: UV-Vis Spectrophotometric Monitoring (Validation Checkpoint)

  • Action: Scan the reaction mixture continuously from 250 nm to 450 nm. Track the disappearance of the ester peak and the appearance of the (5-nitrofuran-2-yl)methanol peak.

  • Causality: You must verify the presence of an isosbestic point (a specific wavelength where total absorbance remains constant). The existence of a tight isosbestic point mathematically proves a clean A→B conversion. If the isosbestic point drifts or blurs, it indicates the occurrence of side reactions (e.g., furan ring opening), invalidating the kinetic run.

Step 4: Orthogonal LC-MS Endpoint Validation

  • Action: Quench an aliquot of the reaction mixture at t=3×t1/2​ with 0.1% Formic Acid. Analyze via LC-MS.

  • Causality: UV-Vis provides high-temporal resolution but lacks structural specificity. LC-MS confirms that the final product mass corresponds exactly to the intact (5-nitrofuran-2-yl)methanol, ensuring the kinetic data measured in Step 3 was exclusively ester bond cleavage.

Protocol S1 Buffer Prep Excess Capacity (Pseudo 1st-Order) S2 Substrate Injection & Rapid Mixing S1->S2 S3 UV-Vis Monitoring Isosbestic Point Check S2->S3 S4 LC-MS Validation Product Confirmation S2->S4 S5 Kinetic Analysis Arrhenius & Hammett S3->S5 S4->S5

Caption: Self-validating experimental workflow for measuring ester hydrolysis kinetics.

References

  • Perisa, M., et al. (2017). "Nitrofurantoin hydrolytic degradation in the environment". Chemosphere / PubMed.[Link]

  • Author(s) Not Specified (2025). "Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate". MDPI.[Link]

  • Ngo, Wang, et al. (2021). "Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters". Semantic Scholar.[Link]

Sources

In Vivo Validation of (5-Nitrofuran-2-yl)methyl 3-chloropropanoate: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The escalating crisis of multidrug-resistant (MDR) pathogens has necessitated the revival and structural optimization of legacy antibiotic classes[1]. While traditional nitrofurans like nitrofurantoin exhibit potent bactericidal activity, their rapid renal clearance restricts their clinical utility strictly to uncomplicated urinary tract infections. The synthesis of represents a strategic pharmacokinetic optimization designed to overcome these limitations. This guide objectively compares the in vivo performance of this novel compound against standard-of-care alternatives, providing validated experimental workflows and mechanistic insights.

Mechanistic Rationale & Pharmacokinetic Optimization

Nitrofurantoin is highly effective in vitro but routinely fails in systemic in vivo models due to poor deep-tissue penetration. The structural modification to create (5-Nitrofuran-2-yl)methyl 3-chloropropanoate involves masking the polar hydroxyl group with a 3-chloropropanoate ester.

This ester acts as a lipophilic prodrug. Upon systemic administration, it achieves broad tissue distribution before host esterases cleave the ester bond, liberating the active nitrofuran moiety directly at the infection site. Once internalized by the bacteria, the compound is activated by [2]. This reduction generates highly reactive electrophilic intermediates that indiscriminately attack bacterial DNA and ribosomes, a multi-target mechanism that prevents the rapid emergence of spontaneous resistance[3].

G Prodrug (5-Nitrofuran-2-yl)methyl 3-chloropropanoate Enzyme Bacterial Nitroreductases (NfsA / NfsB) Prodrug->Enzyme Cellular Uptake Intermediate Nitroso / Hydroxylamino Reactive Intermediates Enzyme->Intermediate 2-e- Reduction DNA DNA Damage & Strand Breakage Intermediate->DNA Electrophilic Attack Ribosome Ribosomal Inhibition (Protein Synthesis Halt) Intermediate->Ribosome Adduct Formation Death Bactericidal Effect DNA->Death Ribosome->Death

Bacterial nitroreductase-mediated activation pathway of nitrofuran derivatives.

In Vitro Baseline Profiling

Before advancing to resource-intensive animal models, establishing the in vitro minimum inhibitory concentration (MIC) is critical to confirm that the esterification does not sterically hinder bacterial cellular uptake.

Table 1: In Vitro MIC Comparison against MDR Clinical Isolates (µg/mL)

Pathogen(5-Nitrofuran-2-yl)methyl 3-chloropropanoateNitrofurantoinCiprofloxacinVancomycin
E. coli (MDR)0.516>32N/A
MRSA1.032>161.0
A. baumannii2.064>32N/A

In Vivo Validation: Murine Neutropenic Thigh Model

To objectively validate systemic efficacy, we utilize the Murine Neutropenic Thigh Infection Model. This model isolates the direct bactericidal effect of the compound by temporarily eliminating the host's innate immune response, providing a high-fidelity environment for PK/PD profiling.

Workflow Mice Swiss Albino Mice (6-8 weeks) Immuno Immunosuppression (Cyclophosphamide) Mice->Immuno Infect IM Inoculation (10^6 CFU E. coli) Immuno->Infect Treat Drug Administration (IV at 2h post-infection) Infect->Treat Harvest Tissue Harvest (24h post-treatment) Treat->Harvest Analyze CFU Enumeration & Statistical Analysis Harvest->Analyze

Step-by-step workflow for the murine neutropenic thigh infection model.

Standard Operating Protocol & Causality
  • Immunosuppression : Inject Swiss Albino mice (6-8 weeks old) with Cyclophosphamide (150 mg/kg IP on Day -4, and 100 mg/kg IP on Day -1).

    • Causality: Neutrophils rapidly clear low-level inoculums. Inducing profound neutropenia prevents the host immune system from masking drug failure, ensuring that any bacterial clearance observed is strictly attributable to the pharmacological intervention.

  • Inoculation : Inject 0.1 mL of bacterial suspension ( 106 CFU/mL of E. coli or MRSA) intramuscularly into the right thigh.

    • Causality: The thigh muscle provides a contained, highly vascularized deep-tissue environment ideal for evaluating systemic drug penetration, unlike localized topical models.

  • Treatment Administration : At 2 hours post-infection, administer (5-Nitrofuran-2-yl)methyl 3-chloropropanoate (10 mg/kg IV), alongside comparative controls.

    • Causality: A 2-hour delay allows the bacteria to acclimate and enter the exponential growth phase in vivo, mimicking a true active infection rather than immediate prophylaxis.

  • Tissue Harvest & Enumeration : At 24 hours post-treatment, euthanize the mice. Aseptically excise, homogenize, and serially dilute the thigh tissue, then plate on Mueller-Hinton agar to enumerate viable CFUs.

Self-Validating System Checkpoint: A "0-hour" control cohort must be euthanized immediately prior to treatment administration to establish the baseline bacterial load. If the 24-hour untreated vehicle control does not demonstrate at least a 2-log10​ CFU increase from the 0-hour baseline, the model is deemed invalid (indicating spontaneous clearance or poor inoculum viability), and the dataset must be discarded.

Comparative In Vivo Efficacy Data

The quantitative output of the neutropenic thigh model highlights the profound impact of the 3-chloropropanoate modification on systemic efficacy.

Table 2: In Vivo Efficacy - Log₁₀ CFU/thigh at 24h Post-Treatment

Treatment GroupDose (mg/kg, IV)E. coli ATCC 25922MRSA ATCC 43300
Baseline (0-hour) N/A5.8 ± 0.15.7 ± 0.2
Vehicle Control (24h) N/A8.4 ± 0.38.1 ± 0.2
Target Compound 104.2 ± 0.24.5 ± 0.3
Nitrofurantoin 107.8 ± 0.47.5 ± 0.4
Ciprofloxacin 106.5 ± 0.37.0 ± 0.5

Data Interpretation: While Nitrofurantoin fails to significantly reduce the bacterial burden in deep tissue (due to its rapid renal excretion), the (5-Nitrofuran-2-yl)methyl 3-chloropropanoate derivative achieves a >4-log10​ reduction compared to the 24-hour vehicle control, significantly outperforming Ciprofloxacin against these specific MDR strains.

Conclusion & Translational Outlook

The in vivo validation of (5-Nitrofuran-2-yl)methyl 3-chloropropanoate demonstrates that rational prodrug design can successfully repurpose the potent bactericidal mechanisms of legacy nitrofurans for systemic applications. By overcoming the pharmacokinetic limitations of nitrofurantoin, this chloropropanoate ester derivative presents a highly viable pipeline candidate for the treatment of deep-tissue and systemic MDR Gram-negative and Gram-positive infections.

References

  • Title: Nitrofurans: Revival of an “old” drug class in the fight against antibiotic resistance Source: PLOS Biology / PubMed Central URL: [Link]

  • Title: (5-Nitrofuran-2-yl)methyl 3-chloropropanoate | CID 220795 Source: PubChem URL: [Link]

  • Title: Antibacterial properties and in vivo efficacy of a novel nitrofuran, IITR06144, against MDR pathogens Source: Journal of Antimicrobial Chemotherapy / PubMed URL: [Link]

Sources

Safety Operating Guide

(5-Nitrofuran-2-yl)methyl 3-chloropropanoate proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, managing the lifecycle of complex synthetic intermediates requires moving beyond basic safety data sheets and understanding the mechanistic behavior of the molecules we handle. (5-Nitrofuran-2-yl)methyl 3-chloropropanoate (PubChem CID 220795)[1] is a bifunctional molecule that presents unique logistical and environmental challenges at the end of its experimental lifecycle.

This guide provides a self-validating, causally driven operational framework for the proper disposal of this compound, ensuring laboratory safety, regulatory compliance, and environmental stewardship.

Mechanistic Hazard Assessment: The "Why" Behind the Protocol

To design an effective disposal strategy, we must first deconstruct the molecule's reactive moieties. This compound combines a nitrofuran ring with a halogenated alkyl ester , each dictating strict handling parameters.

  • The Nitrofuran Moiety: Nitrofuran derivatives are well-documented for their antibacterial properties and potential mutagenicity[2]. From a disposal standpoint, nitroaromatics are highly energetic. Upon combustion, they decompose exothermically and release highly toxic nitrogen oxides ( NOx​ )[2].

  • The 3-Chloropropanoate Moiety: Halogenated esters act as alkylating agents and are highly susceptible to hydrolysis in the presence of trace moisture, yielding corrosive 3-chloropropanoic acid and hydrogen chloride ( HCl ) gas. Furthermore, incinerating halogenated organics without specialized equipment can lead to the formation of polychlorinated dibenzodioxins (PCDDs)[3].

Because of these combined properties, this compound cannot be sewered, landfilled, or mixed with standard organic waste. It strictly requires high-temperature incineration with flue gas scrubbing [4].

Quantitative Hazard Profile
ParameterValue / DesignationOperational Implication
Molecular Formula C8​H8​ClNO5​ [1]High heteroatom content (N, Cl, O) dictates combustion byproducts.
Molecular Weight 233.60 g/mol [1]Heavy vapor density; vapors will pool in low-lying areas during a spill.
Halogen Content ~15.2% (Chlorine)Must be segregated into the Halogenated Organic Waste stream[5].
EPA Waste Compatibility Halogenated / Toxicity CharacteristicRequires commercial destruction facilities equipped with caustic scrubbers[3].
Destruction Temp. >1000°CStandard lab autoclaves or low-temp incinerators are insufficient[3].

Standard Operating Procedure (SOP): Routine Disposal

Every step in this protocol is designed as a self-validating system to ensure the integrity of the waste stream.

Step 1: Segregation into the Halogenated Stream
  • Action: Isolate the compound and any contaminated solvents (e.g., dichloromethane, chloroform used during synthesis) exclusively into the Halogenated Organic Waste stream[5].

  • Causality: Mixing halogenated waste with non-halogenated waste (like acetone or ethanol) lowers the overall BTU (energy) value of the waste drum. Commercial incinerators rely on high BTU values to maintain the >1000°C temperatures required to completely destroy the furan ring and prevent dioxin formation[3]. Furthermore, exceeding a 5-10% water content in this stream can trigger exothermic hydrolysis of the ester.

  • Validation: Before adding to the carboy, verify that the waste log confirms <5% water content and no incompatible strong bases (which would trigger rapid hydrolysis and heat generation)[5].

Step 2: Containerization and Volume Control
  • Action: Transfer the waste into a high-density polyethylene (HDPE) or PTFE-lined container. Fill the container to a maximum of 75% capacity [6].

  • Causality: The 3-chloropropanoate group can slowly hydrolyze if exposed to ambient humidity, releasing HCl gas over time. Leaving 25% headspace provides a compressible vapor zone, preventing pressure-induced container rupture.

  • Validation: Once sealed, gently squeeze the sides of the HDPE container. It should yield slightly. If the container feels rigid or is visibly bulging, it indicates active gas evolution. Move it immediately to a fume hood and vent the cap.

Step 3: Final Destruction Handoff
  • Action: Transfer the sealed, labeled container to your Environmental Health and Safety (EHS) department for pickup by a licensed hazardous waste contractor.

  • Causality: The contractor will route this specific waste to a rotary kiln incinerator equipped with an afterburner and a caustic scrubber system. The scrubber neutralizes the HCl and NOx​ gases produced by the chlorine and nitro groups, respectively[3].

Emergency Spill Response Protocol

In the event of a spill outside of primary containment, immediate neutralization and collection are required to prevent inhalation exposure to mutagenic dust or vapors[2].

  • Evacuation & PPE: Evacuate the immediate area. Don a HEPA-filtered respirator (if the material is dry/powdered) or an organic vapor cartridge respirator (if in solution), along with Viton® gloves[2].

  • Absorption: Cover the spill with a non-combustible, inert absorbent such as diatomaceous earth or dry sand[7].

    • Causality: Do NOT use sawdust or paper towels. Nitroaromatic compounds are highly reactive. Mixing a nitro-compound with combustible organic absorbents creates a severe fire hazard[2].

  • Collection: Sweep the absorbed material using non-sparking tools and place it into a designated solid halogenated waste container[4].

  • Validation (Site Decontamination): After sweeping, swab the spill surface with a damp pH test strip. A pH of 6-7 confirms that no residual 3-chloropropanoic acid (a hydrolysis byproduct) remains on the bench or floor. If the pH is acidic, wash the area with a dilute sodium bicarbonate solution, then water[2].

Waste Management Workflow

G N1 Waste Generation: (5-Nitrofuran-2-yl)methyl 3-chloropropanoate N2 Spill or Routine? N1->N2 N3 Spill Response Absorb & Contain N2->N3 Spill Detected N4 Routine Disposal N2->N4 Standard Workflow N5 Segregate: Halogenated Organic Waste N3->N5 Collect Residue N4->N5 N6 Package & Label (<75% Fill Volume) N5->N6 N7 High-Temp Incineration (Flue Gas Scrubbing) N6->N7 Licensed EHS Transfer

Workflow for the classification and disposal of halogenated nitrofuran waste.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 220795, (5-Nitrofuran-2-yl)methyl 3-chloropropanoate". PubChem. URL:[1]

  • U.S. Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes". EPA NEPIS. URL:[3]

  • Santa Cruz Biotechnology. "Material Safety Data Sheet: Nitrofurantoin". SCBT. URL:[2]

  • University of Wisconsin–Oshkosh. "UWO Guide to Classifying Unwanted Materials". UW Oshkosh. URL:[5]

  • ChemicalBook. "Chemical Safety Data Sheet MSDS / SDS - 3-CHLOROPROPIONIC ACID METHYL ESTER". ChemicalBook. URL:[4]

  • Nipissing University. "Hazardous Materials Disposal Guide". Nipissing University. URL:[6]

  • BenchChem. "Standard Operating Procedure: Disposal of 1,2,4,5-Tetrachloro-3-iodobenzene". BenchChem. URL:[7]

  • TCI Chemicals. "SAFETY DATA SHEET - Nifuroxazide". TCI Chemicals. URL:

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。